Prostaglandin E1-d4
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-HKEIXBCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Stability of Prostaglandin E1-d4 in Solution
[1][2]
Executive Summary
Prostaglandin E1-d4 (PGE1-d4) serves as the critical deuterated internal standard (ISTD) for the quantification of Alprostadil (PGE1) via LC-MS/MS.[1][2] Its reliability is predicated on the assumption that it behaves identically to the analyte during extraction while retaining its mass shift.[2] However, the core structure of PGE1 is chemically fragile.[2]
This guide details the stability profile of PGE1-d4, emphasizing its primary failure mode:
Part 1: Chemical Nature & Degradation Mechanics[1][2]
The Instability Mechanism
The instability of PGE1-d4 is driven by the hydroxyl group at C11 and the ketone at C9. Under stress (particularly basic pH or heat), the molecule undergoes dehydration to form Prostaglandin A1-d4 (PGA1-d4).[2] Prolonged exposure leads to isomerization into Prostaglandin B1-d4 (PGB1-d4).[2]
-
PGA1-d4: The dehydration product (Loss of
).[1][2] -
PGB1-d4: The isomerized product (UV absorbing, thermodynamically stable).[2]
The Dehydration Pathway (Visualization)
The following diagram illustrates the degradation cascade. Note that the deuterium labels (d4) at positions 3 and 4 do not interfere with this reaction, meaning the standard degrades at the same rate as the analyte.
[1][2]
Part 2: Solvent & Storage Matrix[2]
The choice of solvent is the single most critical factor in maintaining PGE1-d4 integrity.[2]
Recommended Solvents
| Solvent | Stability Rating | Notes |
| Methyl Acetate | Excellent | Preferred Stock Solvent. Non-protic, prevents transesterification.[1][2] Stable for ≥1 year at -20°C. |
| Acetonitrile | Good | Suitable for working solutions.[1][2] Avoid storage >1 month unless acidified. |
| Ethanol/Methanol | Moderate/Risk | Risk of transesterification (forming methyl/ethyl esters) over long periods.[1][2] |
| DMSO | Moderate | Good solubility (>50 mg/mL), but hygroscopic nature can introduce water, accelerating degradation.[1][2] |
| Water (Neutral pH) | Poor | Rapid degradation (hours to days).[1][2] |
| Water (pH > 7.4) | Critical Failure | Immediate degradation to PGA1/PGB1.[1][2] |
The pH Dependency Rule
PGE1-d4 exhibits a "U-shaped" stability profile regarding pH:
Part 3: Experimental Protocols
Protocol: Preparation of Stable Stock Solutions
Objective: Create a primary stock that remains stable for >12 months.
-
Receive: Obtain PGE1-d4 as a crystalline solid or methyl acetate solution.
-
Dissolve: If solid, dissolve in Methyl Acetate to a concentration of 100 µg/mL or 1 mg/mL.
-
Purge: Gently purge the headspace of the vial with inert Argon gas.[2]
-
Why? Prevents oxidative degradation of the double bond.[2]
-
-
Store: Place in amber glass vials (silanized) at -20°C or -80°C .
Protocol: Stability Assessment (Forced Degradation)
Objective: Validate if your current working solvent is degrading the ISTD.[1][2]
Workflow Visualization:
Step-by-Step Methodology:
-
Preparation: Dilute PGE1-d4 stock to 1 µg/mL in four separate vials:
-
Incubation: Incubate Vials A, B, and C at Room Temperature (25°C) for 4 hours.
-
Quench: Neutralize Vials A and C to pH 4.5 immediately after incubation.
-
Analysis: Inject all samples into LC-MS/MS.
-
Criteria:
Handling During Sample Extraction (LC-MS)
To prevent degradation during biological sample processing (e.g., plasma extraction):
-
Acidify Plasma: Add dilute Formic Acid to plasma before adding the ISTD.[2] Target pH 4.0.
-
Cold Processing: Perform all extraction steps on ice (4°C).
-
Evaporation: When evaporating supernatants (e.g., after SPE or Liquid-Liquid Extraction), use a nitrogen stream at ambient temperature .[1][2] Do not heat >30°C.
References
-
Stehle, R. G., & Oesterling, T. O. (1977).[1][2][4] Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions.[2][4] Journal of Pharmaceutical Sciences, 66(11), 1590–1595.[1][2] Available at: [Link]
-
Teerlink, T., et al. (2002).[1][2] Determination of prostaglandins in plasma by LC-MS/MS.[1][2][5] Journal of Chromatography B. (General reference for extraction pH protocols).
-
Younger, E. W., & Szabo, R. M. (1986).[1][2][6] The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923-927.[1][2][6] Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolism of Prostaglandin E1-d4 in vivo
An In-Depth Technical Guide to the In Vivo Metabolism of Prostaglandin E1-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1), a lipid autacoid with potent vasodilatory and anti-platelet aggregation properties, is subject to rapid and extensive in vivo metabolism, which severely limits its systemic therapeutic efficacy.[1][2][3] Understanding these metabolic pathways is critical for the development of stable synthetic analogs and effective drug delivery systems. The use of stable isotope-labeled analogs, such as Prostaglandin E1-d4 (PGE1-d4), has become an indispensable tool for elucidating these processes. This guide provides a comprehensive overview of the in vivo metabolic fate of PGE1, with a focus on the utility of PGE1-d4 as a tracer for pharmacokinetic and metabolic studies. We will explore the primary enzymatic transformations, the rationale behind modern analytical workflows, and the application of this knowledge in a research and drug development context.
Introduction: The Challenge of Prostaglandin E1's Fleeting Existence
Prostaglandin E1 (PGE1), also known by its drug name Alprostadil, is an endogenously produced eicosanoid derived from dihomo-γ-linolenic acid (DGLA).[2][4] It exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and stimulation of intestinal smooth muscle.[1][5][6] These properties make it a valuable therapeutic agent for conditions like erectile dysfunction and for maintaining the patency of the ductus arteriosus in newborns with certain congenital heart defects.[5][7]
However, the therapeutic utility of PGE1 is profoundly constrained by its extremely short biological half-life, estimated to be between 5 to 10 minutes.[3][8] This rapid clearance is not accidental but a tightly regulated physiological process to ensure its action remains localized. The lung is the primary site of this inactivation, with studies showing that 60-90% of circulating PGE1 is metabolized in a single pass through the pulmonary vascular bed.[2][8][9][10] This presents a significant challenge for systemic drug delivery and necessitates a deep understanding of its metabolic pathways.
The Role of Stable Isotope Labeling: Introducing PGE1-d4
To accurately trace the metabolic fate of PGE1 in a complex biological system, researchers rely on stable isotope labeling.[11] By replacing four hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen), Prostaglandin E1-d4 (PGE1-d4) is created. This "heavy" version of PGE1 is chemically and biologically identical to the endogenous compound in its interactions with receptors and enzymes.[12] However, its increased mass allows it to be distinguished from the endogenous PGE1 pool by mass spectrometry.[13]
This distinction is the cornerstone of its utility. When PGE1-d4 is administered, it acts as a perfect tracer. It follows the same metabolic routes as endogenous PGE1, and its metabolites can be specifically identified and quantified. This allows for precise pharmacokinetic studies without the confounding background of the body's own PGE1.[14] It serves as an ideal internal standard in isotope dilution assays, the gold standard for prostaglandin quantification.[13][15]
The Primary Metabolic Pathways of Prostaglandin E1
The metabolism of PGE1 is a multi-step process designed for rapid inactivation and subsequent elimination. It can be broadly categorized into three main phases: initial enzymatic oxidation, reduction, and subsequent fatty acid degradation pathways.
The "First Pass" Inactivation: The Critical Role of 15-PGDH
The initial and most critical step in PGE1 catabolism is the oxidation of the hydroxyl group at the C-15 position.[16] This reaction is catalyzed by the cytosolic enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[17]
-
Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
-
Location: Ubiquitously expressed, but highly concentrated in the lungs, which accounts for the extensive first-pass metabolism.[8][17][18]
-
Reaction: It converts PGE1 into 15-keto-Prostaglandin E1.
-
Significance: The resulting 15-keto metabolites are biologically almost completely inactive.[17][18] This single enzymatic step is the primary mechanism for terminating the biological activity of PGE1.
Following this, the double bond at C-13 is rapidly reduced by 15-ketoprostaglandin Δ13-reductase, yielding 13,14-dihydro-15-keto-PGE1. This metabolite is the major circulating form found in the bloodstream after PGE1 administration and serves as a reliable biomarker for PGE1 disposition.[8][19][20]
Systemic Degradation: β-Oxidation and ω-Oxidation
Once inactivated, the prostaglandin backbone is further broken down by general fatty acid metabolism pathways.[21]
-
β-Oxidation: This process, occurring primarily in peroxisomes and mitochondria, shortens the carboxylic acid side chain of the prostaglandin molecule by sequentially cleaving two-carbon units.[22][23] Studies in patients with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, have shown the critical importance of peroxisomal β-oxidation in the in vivo degradation of prostaglandins.[24] This process leads to the formation of dinor (C18) and tetranor (C16) metabolites, which are major urinary excretion products.[22][25]
-
ω-Oxidation: This pathway involves the oxidation of the terminal methyl group (the ω-carbon) on the second side chain.[26] This reaction is catalyzed by cytochrome P450 enzymes (specifically from the CYP4F family) and results in the formation of ω-hydroxy and subsequently ω-carboxy derivatives.[26][27][28] These more polar compounds are then readily excreted.
The interplay of these pathways results in a cascade of metabolites that are progressively smaller and more water-soluble, facilitating their eventual elimination by the kidneys.[1][8]
Experimental Protocol: A Self-Validating Workflow for In Vivo Analysis
The analysis of PGE1-d4 and its metabolites requires a highly sensitive and specific analytical methodology. The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the definitive technique.[29]
Causality in Experimental Design
-
Why PGE1-d4? As an internal standard, PGE1-d4 is added at the very beginning of sample processing. It experiences the exact same potential for degradation or loss during extraction and derivatization as the endogenous analyte. By comparing the final signal of the analyte to the known amount of the internal standard, any experimental variability is cancelled out, leading to a highly accurate and precise quantification—a self-validating system.
-
Why LC-MS/MS? This technique offers unparalleled specificity and sensitivity. The liquid chromatography step separates the metabolites from the complex biological matrix. The tandem mass spectrometry then isolates the specific molecule of interest by its mass (MS1) and fragments it to produce a unique "fingerprint" of daughter ions (MS2). This two-fold specificity allows for confident identification and quantification of metabolites at picogram-per-milliliter levels.[13][29]
Step-by-Step Methodology
-
Administration & Sample Collection:
-
PGE1-d4 is administered to the subject, typically via continuous intravenous infusion to achieve steady-state plasma concentrations.[30][31]
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent any ex vivo synthesis of prostaglandins.[32]
-
Urine samples are collected and immediately frozen to prevent degradation.[33]
-
Plasma is separated by centrifugation at 4°C.
-
-
Sample Preparation: Solid-Phase Extraction (SPE):
-
A known quantity of a deuterated internal standard (e.g., PGE1-d8, if analyzing PGE1-d4 as the analyte) is spiked into the plasma or urine sample.
-
The sample is acidified (e.g., to pH 3.5) to protonate the carboxylic acid group of the prostaglandins.
-
The sample is loaded onto an SPE cartridge (e.g., a C18 reversed-phase cartridge).
-
Interfering substances are washed away with a weak organic solvent.
-
The prostaglandins and their metabolites are eluted with a stronger organic solvent (e.g., ethyl acetate or methanol).
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization (Primarily for GC-MS):
-
For GC-MS analysis, the non-volatile prostaglandins must be chemically modified to make them volatile.
-
The keto groups are converted to methoximes.
-
The carboxyl group is converted to a pentafluorobenzyl (PFB) ester.
-
The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[13]
-
-
LC-MS/MS or GC-MS/MS Analysis:
-
The prepared sample is injected into the instrument.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific mass transitions (parent ion → daughter ion) are monitored for the endogenous analyte, the administered PGE1-d4, and their respective metabolites.
-
Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.[13]
-
Quantitative Data & Pharmacokinetic Insights
Studies using these methodologies have provided precise pharmacokinetic data. After intravenous infusion of PGE1, plasma concentrations of the parent compound increase only modestly due to rapid clearance. In contrast, the levels of its metabolites, particularly 13,14-dihydro-15-keto-PGE1, rise significantly and in a dose-dependent manner.[20][30]
| Parameter | Prostaglandin E1 (Parent) | 13,14-dihydro-15-keto-PGE1 (Metabolite) |
| Biological Half-life | ~10 seconds in lungs[2]; 5-10 minutes systemic[3][8] | 25-34 minutes[19] |
| Primary Site of Formation | Endogenous Synthesis | Lungs, Liver, Kidney[8] |
| Relative Plasma Conc. (Post-Infusion) | Low | High (up to 20x higher than parent)[34] |
| Biological Activity | High (Vasodilator, etc.) | Very Low / Inactive[17][18] |
| Clearance | Very Rapid | Slower than parent compound[19] |
Table 1: Comparative Pharmacokinetic and Biological Profile of PGE1 and its Major Circulating Metabolite.
Conclusion for the Drug Development Professional
The rapid, multi-pathway metabolism of Prostaglandin E1 is the primary barrier to its broader therapeutic application. An in-depth understanding of this process, facilitated by stable isotope tracers like PGE1-d4, is not merely an academic exercise but a fundamental requirement for rational drug design.
-
Targeting Metabolic "Soft Spots": The C-15 hydroxyl group is the primary site of inactivation. Medicinal chemistry efforts to develop stable PGE1 analogs often focus on sterically hindering or modifying this position to reduce its affinity for 15-PGDH.
-
Kinetic Isotope Effect: While PGE1-d4 is an excellent tracer, the principle of deuteration can be used therapeutically. Replacing a hydrogen with a deuterium at a site of metabolic oxidation can slow down the rate of enzymatic cleavage (the kinetic isotope effect), thereby increasing the drug's half-life and exposure.[35][36]
-
Biomarker Development: Measuring the major, more stable metabolites like 13,14-dihydro-15-keto-PGE1 provides a more robust and reliable method for assessing drug delivery and in vivo disposition than attempting to measure the fleeting parent compound.[19]
By leveraging the insights gained from studies using PGE1-d4, researchers can develop more effective prostaglandin-based therapeutics, design more accurate clinical trial protocols, and ultimately deliver more potent and reliable treatments for a range of cardiovascular and other diseases.
References
- Prostaglandin E1 (Alprostadil) - Starship Hospital. (2020, April 20). Starship Children's Health.
- Hildebrandt, R., et al. (1996). Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion. PubMed.
- Schepers, L., et al. (1989).
- Schrör, K. (1991). [Pharmacologic concepts for clinical use of prostaglandin E1]. PubMed.
- Prostaglandin E1. Wikipedia.
- Omega oxid
- Stief, C. G., et al. (1998). Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction. PubMed.
- Gomaa, A., et al. (2016). Clinical use of alprostadil topical cream in patients with erectile dysfunction: a review. Dovepress.
- PRODUCT MONOGRAPH ALPROSTADIL INJECTION USP. (2016, August 24). Sandoz.
- Diczfalusy, U., et al. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome.
- Miura, Y. (2013).
- Prostaglandin E1. (2022, December 26). WikiLectures.
- Catella, F., et al. (1996). Identification and measurement of endogenous beta-oxidation metabolites of 8-epi-Prostaglandin F2alpha. PubMed.
- Eckert, K., et al. (1999). Pharmacokinetics of Alprostadil (Prostaglandin E1) in Patients Undergoing Haemodialysis. Springer.
- Golub, M., et al. (1975). Metabolism of Prostaglandins A1 and E1 in Man. JCI.
- Schweer, H., et al. (1994). Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry. PubMed.
- Golub, M., et al. (1975). Metabolism of prostaglandins A1 and E1 in man. PubMed.
- Beta oxid
- Zhang, Y., et al. (2021). Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins.
- Oliw, E. H., & Bylund, J. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry. PubMed.
- Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids.
- 15-hydroxyprostaglandin dehydrogenase – Knowledge and References. Taylor & Francis Online.
- Prostaglandin E1 – Knowledge and References. Taylor & Francis Online.
- Tallman, K. A., & Porter, N. A. (2016).
- Prostaglandins Analysis Service.
- Analysis of prostaglandin E1 and related impurities by mixed aqueous-organic capillary electrophoresis.
- Dennis, E. A., & Norris, P. C. (2020).
- Tai, H. H. Structure and Function of 15 Prostaglandin Dehydrogenase. Grantome.
- Stehle, R. G. (1982). In vivo disposition of prostaglandin E1 via pharmacokinetic characterization of its pulmonary metabolite. PubMed.
- Prostaglandin E1 (PG E1), urine. Inter Science Institute.
- Cawello, W., et al. (1994). Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects. Semantic Scholar.
- PGE1(Prostaglandin E1) ELISA Kit. ELK Biotechnology.
- Lee, J. H., et al. (2017).
- Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling p
- Hamberg, M., & Samuelsson, B. (1967). On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α.
- Adeva-Andany, M. M., et al. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI.
- Prostaglandin E1 (PG E1). Inter Science Institute.
- Prostaglandin. Wikipedia.
- Ferretti, A., et al. (1987). Stable isotope dilution assay for prostaglandin E metabolite: 24-hour urinary output in healthy male subjects. PubMed.
- Prostaglandin E1. Cayman Chemical.
- Peskar, B. A., et al. (1991). On the metabolism of prostaglandin E1 administered intravenously to human volunteers. J Physiol Pharmacol.
- Stable Isotope Labeling in Omics Research: Techniques and Applications.
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
- Stable Isotopes and their benefit to Physiological Research. (2023, July 24). CK Gas.
- Timmins, G. S. (2014).
- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.
- Applications of Stable Isotope-Labeled Molecules. (2023, December 11). Silantes.
Sources
- 1. starship.org.nz [starship.org.nz]
- 2. Prostaglandin E1 - WikiLectures [wikilectures.eu]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Metabolism of prostaglandins A1 and E1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. metsol.com [metsol.com]
- 13. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 15. Stable isotope dilution assay for prostaglandin E metabolite: 24-hour urinary output in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. In vivo disposition of prostaglandin E1 via pharmacokinetic characterization of its pulmonary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. On the metabolism of prostaglandin E1 administered intravenously to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of metabolites from peroxisomal beta-oxidation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Beta oxidation - Wikipedia [en.wikipedia.org]
- 24. Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification and measurement of endogenous beta-oxidation metabolites of 8-epi-Prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Omega oxidation - Wikipedia [en.wikipedia.org]
- 27. Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 30. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. interscienceinstitute.com [interscienceinstitute.com]
- 33. interscienceinstitute.com [interscienceinstitute.com]
- 34. semanticscholar.org [semanticscholar.org]
- 35. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Precision Isotopic Labeling of Prostaglandins: A Technical Guide for Lipidomics and Metabolic Flux Analysis
Executive Summary
Prostaglandins (PGs) are transient, bioactive lipid mediators derived from arachidonic acid (AA) via the cyclooxygenase (COX) pathway.[1][2] Their quantification and metabolic tracing are notoriously difficult due to isomeric complexity (e.g., PGE2 vs. PGD2), rapid degradation, and low physiological abundance (picogram/mL range). Isotopic labeling—replacing specific atoms with stable (
This guide details the technical architecture of using isotopically labeled prostaglandins for Isotope Dilution Mass Spectrometry (IDMS) and Metabolic Flux Analysis (MFA). It moves beyond basic definitions to provide actionable protocols for enzymatic synthesis and LC-MS/MS quantification, grounded in self-validating experimental logic.
Part 1: Fundamentals of Prostaglandin Isotopologues
The Physics of Label Selection
The choice of isotope dictates the experimental utility. Researchers must distinguish between Internal Standards (where the isotope must not affect chemistry) and Mechanistic Tracers (where the isotope tracks metabolic fate).
| Isotope Type | Notation | Key Application | Advantages | Limitations |
| Deuterium | LC-MS Internal Standards | Low cost; High mass shift (+1 Da per atom) separates signals from natural abundance. | Deuterium Isotope Effect: C-D bonds are stronger than C-H. If placed at a reaction center (e.g., C15), it may alter enzymatic kinetics. | |
| Carbon-13 | Metabolic Flux Analysis (MFA) | Biologically identical to | Expensive; Smaller mass shift requires high-resolution MS. | |
| Tritium | Receptor Binding Assays | Extremely high sensitivity (scintillation counting); High specific activity. | Radioactive safety hazards; Not suitable for MS (mass shift is negligible/confusing). |
Structural Stability and Exchangeable Protons
Critical Technical Insight: Never place deuterium labels on exchangeable positions (hydroxyl -OH or carboxyl -COOH groups). In aqueous solution, these rapidly exchange with solvent protons (
-
Correct Placement: Carbon-bound protons on the side chains (e.g., C3, C4) or the cyclopentane ring.
-
Standard Practice:
-PGE2 typically has labels at C3 and C4 positions to ensure stability during extraction and ionization.
Part 2: Synthesis Architectures
Enzymatic Biosynthesis (The "Nature-Mimetic" Route)
For research labs requiring specific stereochemistry without complex organic synthesis, enzymatic conversion using COX enzymes is the most efficient method.
Mechanism:
Cyclooxygenase (COX-1 or COX-2) performs a bis-dioxygenation of Arachidonic Acid (AA) to form PGG2, which is reduced to PGH2.[1] Isomerases then convert PGH2 to specific prostaglandins.[3] By feeding the enzyme octadeuterated arachidonic acid (
Figure 1: Enzymatic cascade for synthesizing labeled prostaglandins. Labels on the arachidonic acid backbone are preserved through the COX reaction.
Part 3: Applications in Quantitative Lipidomics
Isotope Dilution Mass Spectrometry (IDMS)
IDMS is the only method that can rigorously correct for Matrix Effects (ion suppression) and Recovery Losses during extraction.
The Self-Validating Logic:
-
Spike Early: A known amount of deuterated standard (e.g.,
-PGE2) is added to the biological sample before any processing. -
Co-Extraction: The standard and the endogenous analyte possess identical physicochemical properties. If 50% of the analyte is lost during extraction, 50% of the standard is also lost.
-
Ratio Quantification: The MS measures the ratio of Endogenous/Standard. Since the loss is proportional, the ratio remains constant, yielding an accurate calculated concentration.
Metabolic Flux Analysis (MFA)
Using
Part 4: Detailed Experimental Protocols
Protocol A: Enzymatic Synthesis of Deuterated PGE2
Objective: Generate biologically active
Materials:
-
Substrate:
-Arachidonic Acid (Cayman Chemical or equivalent). -
Enzyme: Recombinant Human COX-2 and Microsomal PGE Synthase-1 (mPGES-1).
-
Cofactor: Hematin (essential for COX peroxidase activity).
-
Buffer: 100 mM Tris-HCl, pH 8.0 containing 500 µM phenol (radical trap).
Step-by-Step Methodology:
-
Cofactor Prep: Dissolve hematin in dilute NaOH, then neutralize with Tris buffer. Add to the reaction mix (final conc. 1 µM). Reasoning: COX enzymes require heme to reduce the PGG2 peroxide bond.
-
Enzyme Incubation: Add COX-2 (50 units) and mPGES-1 to the buffer. Incubate at 37°C for 5 minutes to equilibrate.
-
Reaction Initiation: Add
-AA (final conc. 10-50 µM). Initiate reaction immediately by vortexing. -
Time-Resolved Quenching: Incubate for exactly 2-5 minutes. Stop reaction by adding ice-cold organic solvent (Ethyl Acetate with 1% Acetic Acid). Reasoning: Prolonged incubation allows non-enzymatic degradation of the product.
-
Purification: Extract the organic layer, evaporate under nitrogen, and purify via RP-HPLC to remove unreacted AA and side products (PGD2).
Protocol B: Quantitative LC-MS/MS Profiling
Objective: Quantify PGE2 and PGD2 in plasma using IDMS.
1. Sample Preparation:
-
Thaw plasma on ice.
-
Spike: Add 10 µL of Internal Standard Mix (
-PGE2, -PGD2, 10 ng/mL) to 200 µL plasma. Vortex for 30s. -
Precipitation: Add 600 µL ice-cold Acetonitrile containing 1% Formic Acid. Vortex and centrifuge at 10,000 x g for 10 min.
-
Supernatant: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen. Reconstitute in 100 µL Mobile Phase A.
2. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size. Critical: Must separate PGE2 and PGD2 (isomers with identical mass).[4][5]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 30% B to 90% B over 8 minutes.
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| PGE2 | 351.2 | 271.2 | 25 |
| 355.2 | 275.2 | 25 | |
| PGD2 | 351.2 | 271.2 | 25 |
| 355.2 | 275.2 | 25 |
3. Workflow Diagram:
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity through internal standardization.
Part 5: Quality Control & Validation
To ensure Trustworthiness of the data, every batch must include:
-
Isotopic Purity Check: Run the pure
standard alone. If a signal appears in the unlabeled channel (m/z 351), the standard is impure or naturally degrading. Contribution should be < 0.5%. -
Back-Exchange Test: Incubate the deuterated standard in the sample buffer for 4 hours. Analyze to ensure no deuterium has exchanged with solvent hydrogen.
-
Linearity: The calibration curve (Ratio of Analyte/Internal Standard vs. Concentration) must be linear (
).
References
-
Wang, Y., et al. (2020). "LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2 to evaluate cyclooxygenase inhibition in human whole blood." Journal of Applied Bioanalysis.
-
Schmidt, R., et al. (2005). "An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids." Prostaglandins, Leukotrienes and Essential Fatty Acids.
-
Antoniewicz, M. R. (2018).[6] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.
-
ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Technical Guides.
-
Llorens, J., et al. (2019). "Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2." ACS Omega.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of cyclooxygenase-2 and prostaglandins in the molecular pathogenesis of inflammatory lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Quantitation of Alprostadil (PGE1) in Biological Matrices using Prostaglandin E1-d4
[1]
Abstract & Introduction
Prostaglandin E1 (PGE1), pharmaceutically known as Alprostadil, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of erectile dysfunction and critical limb ischemia. However, the accurate quantification of PGE1 in plasma is notoriously difficult due to three factors:
-
Rapid Metabolism: In vivo half-life is <1 minute (metabolized to 15-keto-PGE1).[1]
-
Chemical Instability: PGE1 is prone to in vitro dehydration to Prostaglandin A1 (PGA1) and subsequent isomerization to Prostaglandin B1 (PGB1) under basic or strongly acidic conditions.
-
Endogenous Levels: Low physiological concentrations (pg/mL range) require high-sensitivity instrumentation.[1]
This guide details a robust LC-MS/MS protocol utilizing Prostaglandin E1-d4 (PGE1-d4) as a surrogate Internal Standard (IS).[1] The use of a deuterated isotopolog is critical for correcting matrix-induced ionization suppression and compensating for on-column degradation during analysis.[1]
Chemical & Physical Properties[1][2][3][4][5]
Understanding the physicochemical differences between the analyte and the internal standard is vital for method development. PGE1-d4 contains four deuterium atoms at the C3 and C4 positions, providing a mass shift of +4 Da while retaining nearly identical chromatographic behavior.
| Property | Prostaglandin E1 (Analyte) | Prostaglandin E1-d4 (Internal Standard) |
| IUPAC Name | (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-en-1-oic acid | 3,3,4,4-tetradeutero-PGE1 |
| CAS Number | 745-65-3 | 211105-33-8 |
| Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₀D₄O₅ |
| Molecular Weight | 354.48 g/mol | 358.51 g/mol |
| Precursor Ion (ESI-) | m/z 353.2 [M-H]⁻ | m/z 357.2 [M-H]⁻ |
| Solubility | DMSO, Ethanol, Methyl Acetate | Methyl Acetate, DMSO, Ethanol |
| pKa | ~4.8 (Carboxylic acid) | ~4.8 |
Critical Handling: Stability & Degradation Mechanisms
WARNING: The most common source of error in PGE1 analysis is ex vivo degradation. PGE1 contains a β-hydroxy ketone moiety in the cyclopentane ring.[1] Under basic conditions (pH > 7.4) or heat, it undergoes dehydration to form PGA1.[1]
Degradation Pathway (Visualization)[1]
The following diagram illustrates the degradation pathway that must be prevented during sample preparation.
Figure 1: Degradation pathway of PGE1.[1] Sample processing must remain pH neutral or slightly acidic (pH 4.0–6.[1]0) and performed at 4°C to prevent conversion to PGA1.
Experimental Protocol
Reagents & Standards[3][5][6][7][8][9]
-
Stock Solution: Dissolve PGE1-d4 in Methyl Acetate or Ethanol to 100 µg/mL.[1] Store at -20°C.
-
Working IS Solution: Dilute stock to 10 ng/mL in water/methanol (50:50).
-
Matrix: Charcoal-stripped plasma (to remove endogenous prostaglandins for calibration curves).[1]
Sample Preparation (Solid Phase Extraction)
Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) to minimize matrix effects and ensure cleaner baselines.[1]
Workflow Diagram:
Figure 2: Optimized SPE workflow.[1] Acidification to pH 4.0 ensures the carboxylic acid moiety is protonated for hydrophobic retention without triggering degradation.
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of plasma to a polypropylene tube.
-
Spike IS: Add 20 µL of PGE1-d4 Working Solution. Vortex gently (10 sec).
-
Acidify: Add 200 µL of 0.1% Formic Acid (aq). Note: This adjusts pH to ~4.0, stabilizing PGE1 and improving SPE retention.
-
Condition SPE: Condition Oasis HLB (30 mg) plate with 1 mL Methanol followed by 1 mL Water.
-
Load: Apply sample at gravity or low vacuum.
-
Wash: Wash with 1 mL 5% Methanol in water. (Removes salts and proteins).[1]
-
Elute: Elute with 1 mL Acetonitrile (ACN) or Methyl Formate.
-
Dry: Evaporate under Nitrogen at 35°C. Do not exceed 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions[1][10]
Chromatography (LC):
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.[1]
-
Mobile Phase A: Water + 0.02% Acetic Acid (Avoid high % formic acid to prevent signal suppression in negative mode).[1]
-
Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 20% B[1]
-
1-5 min: Ramp to 90% B
-
5-6 min: Hold 90% B
-
6.1 min: Re-equilibrate 20% B
-
Mass Spectrometry (MS/MS):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell Time (ms) |
| PGE1 | 353.2 | 317.2 (Loss of 2H₂O) | -22 | 50 |
| PGE1 (Qual) | 353.2 | 271.2 | -28 | 50 |
| PGE1-d4 (IS) | 357.2 | 321.2 (Loss of 2H₂O) | -22 | 50 |
Note: The transition 353->317 represents the loss of two water molecules. Since the deuteriums in PGE1-d4 are typically on the alpha chain (C3, C4), they are retained during the water loss from the ring/side chain, resulting in the +4 shift (321).
Method Validation Criteria
To ensure "Trustworthiness," the method must be validated according to FDA/EMA Bioanalytical Guidelines.
Linearity & Sensitivity[10]
-
Range: 10 pg/mL to 5000 pg/mL.
-
Weighting: 1/x².
-
LLOQ: Target 10 pg/mL (S/N > 10).
Matrix Effect & Recovery Calculation
The internal standard is the primary tool for correcting Matrix Effects (ME).
Formula for Matrix Factor (MF):
Formula for IS-Normalized Matrix Factor:
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.[1]15) and consistent (CV < 15%) across different donor lots.[1] If PGE1-d4 suppression differs significantly from PGE1, check for co-eluting phospholipids.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| PGE1 converts to PGA1 | pH too high during extraction or drying.[1] | Ensure acidification (pH 4.[1]0) before SPE.[1] Avoid basic buffers. Lower drying temp to <35°C. |
| Low Sensitivity | Ion suppression from phospholipids. | Use "Pass-through" phospholipid removal plates or optimize SPE wash steps.[1] Switch to Ammonium Fluoride (0.5mM) in MP to boost negative ionization. |
| Broad Peaks | Column overload or solvent mismatch. | Ensure reconstitution solvent matches initial mobile phase conditions (e.g., 20% organic).[1] |
| IS Signal Variation | Inconsistent pipetting or matrix effects. | Use positive displacement pipettes for plasma. Check IS-Normalized MF. |
References
-
Stehle, R. G., & Oesterling, T. O. (1977).[1] Stability of prostaglandin E1 and dinoprostone under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Shi, Y., et al. (2020).[1][4] LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2 to evaluate cyclooxygenase inhibition in human whole blood. Journal of Applied Bioanalysis. Available at: [Link][1]
-
Wang, Y., et al. (2023).[1][5] Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. lipidmaps.org [lipidmaps.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
Application Note: High-Specificity Quantification of Prostaglandin E1 (PGE1) in Biological Matrices via GC-MS/MS
Here is a comprehensive Application Note and Protocol for the quantification of Prostaglandin E1 (PGE1) using GC-MS.
Methodology: Isotope Dilution Mass Spectrometry (IDMS) with Two-Step Derivatization Analyte: Prostaglandin E1 (Alprostadil) | Internal Standard: Prostaglandin E1-d4[1]
Abstract & Scientific Rationale
Prostaglandin E1 (PGE1) is a potent vasodilator and inhibitor of platelet aggregation used pharmaceutically (Alprostadil) for erectile dysfunction and critical limb ischemia.[1] Quantifying PGE1 is analytically challenging due to its
To achieve accurate quantification, this protocol utilizes a two-step derivatization strategy :
-
Methoximation: Protects the C9 ketone, preventing thermal degradation and ring isomerization.[1]
-
Silylation: Volatilizes the C11/C15 hydroxyls and C1 carboxyl groups for gas chromatography.
This method employs Prostaglandin E1-d4 (PGE1-d4) as a stable isotope internal standard.[1] The deuterium labeling at positions 3 and 4 ensures that the internal standard co-elutes with the analyte (compensating for matrix effects) while providing a distinct mass shift (+4 Da) for mass spectrometric resolution.[1]
Materials & Reagents
Standards
-
Analyte: Prostaglandin E1 (PGE1); MW 354.48.[1]
-
Internal Standard (IS): Prostaglandin E1-d4 (PGE1-d4); MW 358.50.[1]
-
Note: The d4 labeling is typically at the C3 and C4 positions.
-
Reagents
-
Derivatization Reagent A: Methoxyamine hydrochloride (MOX) in Pyridine (2% w/v).[1]
-
Derivatization Reagent B: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[1]
-
Extraction Solvents: Ethyl Acetate, Hexane, Ethanol (HPLC Grade).[1]
-
Buffer: Citrate buffer (pH 4.0) or Phosphate Buffered Saline (PBS) acidified to pH 3.5.[1]
Experimental Workflow (Logic Diagram)
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the chemical logic behind the derivatization steps.
Caption: Workflow for PGE1 analysis. Methoximation (Step 1) is critical to prevent thermal degradation of the beta-ketol group before Silylation (Step 2).[1]
Detailed Protocol
Phase 1: Sample Preparation & Extraction
Objective: Isolate PGE1 from the protein/lipid matrix and equilibrate with the internal standard.
-
Aliquot: Transfer 1.0 mL of plasma or urine into a glass centrifuge tube.
-
Spike IS: Add 10 µL of PGE1-d4 working solution (e.g., 100 ng/mL). Vortex for 30 seconds.[1][2]
-
Equilibration: Allow to stand for 15 minutes at room temperature. This ensures the deuterated standard binds to proteins/lipids similarly to the endogenous analyte.
-
-
Acidification: Add dilute HCl or Formic Acid to adjust pH to ~3.5.
-
Reasoning: Protonating the carboxylic acid (C1) drives the molecule into the organic phase during extraction.[1]
-
-
Extraction (SPE Preferred):
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of Nitrogen at 35°C.
-
Critical: Any residual water will destroy the silylation reagent in the next phase.
-
Phase 2: Two-Step Derivatization
Objective: Create the PGE1-Methoxime-Tris-TMS derivative (PGE1-MO-TMS).[1]
-
Methoximation (Protection):
-
Silylation (Volatilization):
-
Final Prep: Cool to room temperature. Transfer to an autosampler vial with a glass insert. Inject immediately or store at -20°C (stable for <48 hours).
Phase 3: GC-MS Parameters
Objective: Separate the syn/anti isomers of PGE1 and quantify using Selected Ion Monitoring (SIM).[1]
Gas Chromatograph[1][2][3][4][5][6][7][8][9]
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30m × 0.25mm × 0.25µm.[1]
-
Inlet: Splitless mode, 260°C.
-
Oven Program:
-
Initial: 150°C (Hold 1 min)
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 4°C/min to 300°C (Hold 5 min)
-
Total Run Time: ~20 minutes.[1]
-
Mass Spectrometer (EI Mode)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (70 eV).[1]
Quantification Data & SIM Table
The methoximation step creates two geometric isomers (syn and anti ) around the C=N bond.[1] This results in two GC peaks for PGE1.[1]
-
Quantification Strategy: Sum the areas of both peaks (Syn + Anti) for both the Analyte and the IS, or use the major isomer if resolution is baseline separated.
Table 1: SIM Parameters for PGE1-MO-TMS Analysis
| Compound | Derivative Type | Molecular Weight (Approx) | Quant Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| PGE1 | Methoxime-Tris-TMS | 599 | 509 | 225 | 366 |
| PGE1-d4 | Methoxime-Tris-TMS | 603 | 513 | 229 | 370 |
-
m/z 509 Origin: Loss of TMSOH (90 Da) from the molecular ion [M-90].[1]
-
m/z 225 Origin: Characteristic fragment of the methoximated cyclopentane ring.
-
m/z 513 Origin: The d4 standard shifts the mass by +4 Da.
Validation & Troubleshooting
Self-Validating Checks[1]
-
Peak Ratio Stability: The ratio of the syn and anti isomer peak areas should remain constant across all samples. A shift in this ratio indicates incomplete derivatization or thermal degradation in the injector.
-
IS Recovery: Monitor the absolute abundance of the PGE1-d4 peak (m/z 513).[1] If it drops below 50% of the calibration standard average, re-extract the sample.
Common Pitfalls
-
Moisture Contamination: BSTFA hydrolyzes instantly in water.[1] If the liquid in the vial turns cloudy or white precipitate forms, the silylation failed. Solution: Ensure samples are bone-dry before adding reagents.[1]
-
PGB1 Conversion: If you observe a peak matching PGB1 (verified by standard), the methoximation step was insufficient, or the injection port temp is too high (>280°C).[1]
References
-
Schweer, H., et al. (1986).[1] Gas chromatography-mass spectrometry of prostaglandins with prostaglandin E1-d4 as internal standard. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Tsikas, D. (2001).[1][3] Gas chromatography-mass spectrometry of prostaglandins and other eicosanoids. In Methods in Molecular Biology. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. sydney.edu.au [sydney.edu.au]
- 3. gcms.cz [gcms.cz]
- 4. Prostaglandins and related products profiled by GC/MS with negative-ion chemical-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of d4-PGE2 as an internal standard to quantify endogenous levels of PGE1, PGE2, 19OH PGE1 and 19OH PGE2 in human seminal fluid by GC-MS-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Quantification of PGE1 in Cell Culture Supernatant via LC-MS/MS with d4-PGE1 Internal Standard
Executive Summary & Strategic Rationale
Quantifying Prostaglandin E1 (PGE1) in cell culture supernatant is analytically demanding due to its low physiological abundance (picogram/mL range), rapid degradation, and structural similarity to other eicosanoids. While immunoassays (ELISA) are common, they suffer from cross-reactivity with PGE2 and lack the specificity required for rigorous drug development.
This protocol details a self-validating LC-MS/MS workflow using d4-PGE1 as a surrogate internal standard. By introducing the deuterated standard prior to extraction, this method automatically corrects for:
-
Extraction Efficiency: Loss of analyte during liquid-liquid extraction.
-
Matrix Effects: Ion suppression or enhancement caused by salts and proteins in the culture media.
-
Volumetric Variance: Errors in pipetting or evaporation.
The "Isobaric" Trap: Expert Insight
A common pitfall in PGE1 analysis is assuming it is unique at m/z 353. However, 13,14-dihydro-PGE2 (a metabolic product of PGE2) is isobaric with PGE1 ([M-H]⁻ = 353.2). Without high-resolution chromatographic separation, a mass spectrometer cannot distinguish these two. This protocol utilizes a specific C18 gradient to resolve PGE1 from its isobaric interferences, ensuring data integrity.
Experimental Workflow Diagram
The following diagram illustrates the critical path from cell culture to data acquisition. Note the "Stop Solution" step, which is crucial for freezing the metabolic state of the cells.
Caption: Step-by-step workflow for PGE1 quantification. The internal standard is added before extraction to normalize all downstream variances.
Materials & Reagents
Critical Reagents
-
Target Standard: Prostaglandin E1 (PGE1) – Store at -20°C.
-
Internal Standard: Prostaglandin E1-d4 (d4-PGE1) – Store at -20°C.
-
COX Inhibitor: Indomethacin (prevents artificial PG generation during harvest).
-
Antioxidant: Butylated hydroxytoluene (BHT) (prevents oxidative degradation).
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).
-
Mobile Phases: Water (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid.
Equipment
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo, or Agilent 6400 series).
-
UHPLC System (e.g., Agilent Infinity II or Waters ACQUITY).
-
Nitrogen Evaporator.
-
Glassware: Use borosilicate glass vials. Avoid plastic microfuge tubes for storage of purified extracts, as prostaglandins adsorb to polypropylene.
Detailed Protocol
Phase 1: Preparation of Standards
-
Internal Standard (IS) Working Solution: Dilute d4-PGE1 stock to 10 ng/mL in ethanol.
-
Calibration Curve: Prepare serial dilutions of PGE1 in PBS (or analyte-free media) ranging from 10 pg/mL to 5000 pg/mL .
-
QC Samples: Prepare Low (50 pg/mL), Mid (500 pg/mL), and High (4000 pg/mL) QC samples.
Phase 2: Sample Collection & Extraction
Causality: Prostaglandins degrade rapidly. The "Stop Solution" halts enzymatic activity immediately.
-
Harvest: Collect 1.0 mL of cell culture supernatant.
-
Inhibit & Stabilize: Immediately add 10 µL of Stop Solution (1 mg/mL Indomethacin + 1% BHT in Ethanol).
-
Spike IS: Add 20 µL of d4-PGE1 Working Solution to every sample, standard, and blank. Vortex gently.
-
Acidify: Add 1 M Citric Acid dropwise to adjust pH to ~3.5.
-
Why? The carboxylic acid group on PGE1 (pKa ~4.5) must be protonated (uncharged) to partition into the organic phase.
-
-
Extract: Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.
-
Separate: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Recover: Transfer the upper organic layer to a clean glass tube.
-
Dry: Evaporate the solvent under a gentle stream of Nitrogen at room temperature. Do not apply heat.[1]
-
Reconstitute: Dissolve the residue in 100 µL of Mobile Phase A/B (80:20). Transfer to an autosampler vial with a glass insert.
LC-MS/MS Conditions
Chromatographic Separation[2][3][4][5][6]
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent high-resolution reversed-phase column.
-
Mobile Phase A: Water + 0.01% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 25 | Loading |
| 1.0 | 25 | Isocratic Hold |
| 8.0 | 60 | Linear Gradient (Separation) |
| 8.1 | 98 | Wash |
| 10.0 | 98 | Wash |
| 10.1 | 25 | Re-equilibration |
| 13.0 | 25 | End |
Mass Spectrometry Parameters (ESI Negative Mode)
Prostaglandins ionize best in negative mode ([M-H]⁻).
Source Settings:
-
Ion Spray Voltage: -4500 V
-
Temperature: 450°C
-
Curtain Gas: 30 psi[4]
MRM Transitions (Quantification & Confirmation):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) | Mechanism |
| PGE1 | 353.2 | 317.2 | Quant | -18 | [M-H-2H₂O]⁻ |
| PGE1 | 353.2 | 271.2 | Qual | -26 | Fragment Cleavage |
| d4-PGE1 | 357.2 | 321.2 | Quant | -18 | [M-H-2H₂O]⁻ |
| PGE2* | 351.2 | 271.2 | Monitor | -24 | Interference Check |
*Note: Monitoring PGE2 is recommended to verify chromatographic performance, ensuring it does not co-elute or cause suppression.
Data Analysis & Validation
Calculation
Quantification is performed using the Area Ratio method:
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Recovery (<40%) | pH not optimized during extraction. | Ensure pH is 3.0–4.0 before adding Ethyl Acetate. |
| Broad Peaks / Tailing | Column degradation or pH mismatch. | Use fresh column; ensure Formic Acid is fresh. |
| High Background | Plasticware contamination. | Switch to all-glass extraction vials and inserts. |
| Isobaric Interference | Co-elution of Dihydro-PGE2. | Flatten the LC gradient between 30-50% B to improve resolution. |
References
-
Wang, Y., et al. (2008). "Detecting pM concentrations of prostaglandins in cell culture supernatants by capillary SCX-LC-MS/MS." Journal of Separation Science.
-
Schmidt, R., et al. (2005). "An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids." Prostaglandins, Leukotrienes and Essential Fatty Acids.
-
Cayman Chemical. "Prostaglandin E1-d4 Product Information & Mass Spectrometry Data."
-
Sigma-Aldrich. "Prostaglandin E1 EIA and Extraction Protocols."
-
Lipid Maps. "Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites."
Sources
targeted lipidomics analysis of prostaglandins using deuterated standards
Application Note: Targeted Lipidomics Analysis of Prostaglandins Using Deuterated Standards
, 6-keto-PGF1Executive Summary & Scientific Rationale
Prostaglandins (PGs) are bioactive lipid mediators derived from arachidonic acid (AA) via the cyclooxygenase (COX) pathway.[1] They are critical biomarkers for inflammation, pain, and homeostatic regulation. However, their analysis is complicated by three factors:
-
Isomeric Complexity: PGE2 and PGD2 are structural isomers (
351.2) with identical fragmentation patterns, requiring baseline chromatographic separation. -
Low Abundance: PGs exist in picogram/mL concentrations, demanding high-sensitivity instrumentation.
-
Ex Vivo Instability: PGs are rapidly metabolized or artificially generated during sample collection (platelet activation), leading to artifacts.
This protocol utilizes Stable Isotope Dilution (SID) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By spiking samples with deuterated internal standards (d-IS) prior to extraction, we account for analyte loss during sample preparation and correct for ionization suppression (matrix effects) during MS analysis.
Biological Context & Pathway Visualization
Understanding the biosynthetic origin is crucial for selecting the correct panel of analytes. The following diagram illustrates the Arachidonic Acid cascade and the specific targets of this protocol.
Caption: Biosynthetic pathway of Prostaglandins. Note that PGI2 and TXA2 are unstable; this protocol targets their stable metabolites, 6-keto-PGF1
Experimental Protocol: The "Why" and "How"
Reagents & Materials
-
Standards: Authentic standards (Cayman Chemical/Avanti) for PGE2, PGD2, PGF2
, TXB2, 6-keto-PGF1 . -
Internal Standards (d-IS): d4-PGE2, d4-PGD2, d4-PGF2
, d4-TXB2.-
Expert Insight: Use a specific d-IS for every analyte if possible. If not, use a d-IS with the closest retention time (RT) to the target.[2] For example, d4-PGE2 can serve as a surrogate for PGE2, but using it for PGF2
is risky due to RT differences affecting matrix factor correction.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Additives: Indomethacin (COX inhibitor), Butylated Hydroxytoluene (BHT - Antioxidant).
Sample Collection (Critical Step)
-
Causality: Prostaglandins are generated by platelets during clotting. Serum is unsuitable for circulating PG analysis; plasma is required.
-
Protocol:
-
Collect blood into EDTA or Heparin tubes containing 10 µM Indomethacin .[1]
-
Centrifuge immediately at 4°C (1,000 x g, 10 min).
-
Add BHT (10 µg/mL) to plasma supernatant to prevent oxidative degradation.
-
Store at -80°C.
-
Sample Preparation: Solid Phase Extraction (SPE)
We utilize SPE over Liquid-Liquid Extraction (LLE) to minimize matrix suppression in ESI- mode.
-
Spiking: Thaw 200 µL plasma on ice. Add 10 µL of Deuterated Internal Standard Cocktail (10 ng/mL each). Vortex.
-
Why: Adding IS before extraction corrects for recovery efficiency (typically 60-85% for PGs).
-
-
Protein Precipitation: Add 600 µL ice-cold ACN (1% Formic Acid). Vortex 30s. Centrifuge 15,000 x g for 10 min.
-
Why: Acidification (pH ~3) is vital. PGs are weak acids (pKa ~4.5). Low pH protonates the carboxyl group (
), making them hydrophobic and soluble in organic solvents.
-
-
Dilution: Transfer supernatant to a new tube. Dilute with water to reduce organic content to <15% (essential for SPE retention).
-
SPE Loading: Condition Strata-X or Oasis HLB cartridges (30 mg) with MeOH then Water. Load sample.
-
Wash: Wash with 5% MeOH in Water.
-
Why: Removes salts and highly polar interferences.
-
-
Elution: Elute with 100% Methanol or ACN.
-
Reconstitution: Evaporate to dryness under Nitrogen. Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Methodology
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.
-
Expert Insight: A standard C18 is sufficient, but a long gradient is required to separate the PGE2/PGD2 pair.
-
-
Mobile Phase A: Water + 0.01% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Note: Some protocols use Ammonium Acetate. However, Formic Acid often yields sharper peaks for PGs, though it suppresses ionization slightly more than acetate. We compensate with high-sensitivity MS.
-
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 20 | Loading |
| 1.0 | 20 | Isocratic Hold |
| 8.0 | 50 | Separation of Isomers |
| 8.1 | 95 | Wash |
| 10.0 | 95 | Wash |
| 10.1 | 20 | Re-equilibration |
| 13.0 | 20 | End |
Mass Spectrometry Settings (ESI-)
-
Mode: Negative Electrospray Ionization (ESI-).
-
Why: PGs readily form
ions due to the carboxylic acid moiety.
-
-
Source Temp: 400°C.
-
Spray Voltage: -4500 V.
MRM Transitions Table:
| Analyte | Precursor (
Note: PGE2 and PGD2 share the same transition (351->271). They are distinguished solely by Retention Time (5.2 vs 5.8 min).
Analytical Workflow Diagram
Caption: Analytical workflow ensuring internal standard equilibration prior to extraction.
Data Analysis & Validation Criteria
Quantification Calculation
Using the internal standard method, calculate the Response Ratio (
Validation Metrics (Acceptance Criteria)
| Parameter | Criterion | Typical Performance |
| Linearity ( | ||
| Accuracy | ||
| Precision (CV) | ||
| Recovery | ||
| LOD | S/N > 3 | |
| LOQ | S/N > 10 |
Troubleshooting Guide
-
Peak Tailing: Usually indicates column overload or pH mismatch. Ensure the reconstitution solvent matches the initial mobile phase conditions (20% Organic).
-
PGE2/PGD2 Co-elution: Reduce the gradient slope between minutes 4 and 7. Lower column temperature to 30°C to improve selectivity.
-
Signal Suppression: If d-IS recovery is <50%, perform a phospholipid removal step (e.g., Ostro plates) or additional SPE wash steps.
References
-
Wang, Z., et al. (2023).[4] "Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples." Methods in Molecular Biology. Link
-
Schmidt, R., et al. (2005).[5] "LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats." Journal of Chromatography B. Link
-
Cayman Chemical. "Prostaglandin E Metabolite ELISA Kit Protocol & Application Note." (Comparison of ELISA vs LC-MS). Link
-
Lipid Maps. "Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis." Link
-
Prasain, J. K., et al. (2019). "Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipid mediators." Journal of Lipid Research.[6] Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
derivatization of prostaglandins for GC-MS analysis
Application Note: Advanced Derivatization Strategies for Prostaglandin Profiling via GC-MS
Executive Summary
Prostaglandins (PGs) and isoprostanes are bioactive lipid mediators derived from arachidonic acid.[1][2][3][4] Their analysis is complicated by three inherent chemical limitations: low volatility (due to hydroxyl/carboxyl groups), thermal instability , and structural isomerism (e.g., PGE2 vs. PGD2).
While LC-MS/MS is popular for direct analysis, GC-MS (especially NCI-GC-MS) remains the gold standard for structural elucidation and ultra-trace quantification (picogram levels) due to the superior chromatographic resolution of isomers and the high electron-capture cross-section of halogenated derivatives.
This guide details two field-proven protocols:
-
Protocol A (The Gold Standard): PFB-TMS derivatization for Negative Chemical Ionization (NCI) analysis.
-
Protocol B (Metabolic Profiling): MOX-TMS derivatization for Electron Impact (EI) screening.
Strategic Overview: The "Three-Point Attack"
To successfully volatilize a Prostaglandin, we must chemically modify three distinct functional domains. Failure to protect any single domain results in thermal degradation (e.g., dehydration of PGE to PGB) or adsorption in the GC inlet.
| Target Domain | Functional Group | Chemical Challenge | Derivatization Strategy |
| C-1 Tail | Carboxylic Acid (-COOH) | Hydrogen bonding, low volatility. | Esterification. (Options: PFBBr for NCI; Diazomethane or TMS-ester for EI) |
| Cyclopentane Ring | Ketone (C=O) (PGE/PGD only) | Keto-enol tautomerism, ring instability. | Methoximation (MOX). Locks ring in open conformation; prevents dehydration. |
| Side Chains | Hydroxyls (-OH) | Polarity, active hydrogens. | Silylation (TMS). Creates trimethylsilyl ethers.[1][2][3][5] |
Workflow Visualization
The following diagram illustrates the critical decision pathways for selecting the correct derivatization logic based on the analyte list and ionization mode.
Figure 1: Decision tree for Prostaglandin derivatization. Path A utilizes Pentafluorobenzyl (PFB) esters for electron-capture NCI. Path B utilizes Methoxime (MOX) formation to stabilize labile keto-prostaglandins.
Protocol A: PFB-TMS Derivatization (NCI-GC-MS)
Application: Ultra-trace quantification of PGF2
Reagents:
-
PFBBr: Pentafluorobenzyl bromide (10% v/v in Acetonitrile).
-
DIPEA: N,N-Diisopropylethylamine (10% v/v in Acetonitrile).
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (containing 1% TMCS).
-
Solvents: Anhydrous Acetonitrile, Hexane.
Step-by-Step Methodology:
-
Drying: Evaporate the SPE eluate (containing PGs) to complete dryness under a stream of nitrogen. Critical: Any residual water will quench the reagents.
-
Esterification (The PFB Step):
-
Add 40
L of 10% DIPEA (Base catalyst). -
Add 20
L of 10% PFBBr (Reagent). -
Vortex and incubate at Room Temperature for 30 minutes (or 40°C for 20 min).
-
Note: PFBBr is a strong lachrymator; work in a fume hood.
-
-
Cleanup (Back-Extraction):
-
Evaporate the reaction mixture to dryness (Nitrogen).
-
Reconstitute in 50
L Hexane and 20 L Water (to wash out excess salts/reagents). Vortex. -
Transfer the upper Hexane layer (containing PFB-esters) to a new glass insert.
-
Evaporate the Hexane to dryness.
-
-
Silylation (The TMS Step):
-
Add 20
L BSTFA + 1% TMCS . -
Add 10
L anhydrous Pyridine (optional, catalyzes silylation). -
Incubate at 60°C for 30 minutes .
-
-
Injection: Inject 1-2
L directly into the GC-MS (NCI mode).
Protocol B: MOX-TMS Derivatization (EI-GC-MS)
Application: General metabolic profiling including PGE2 and PGD2.
Mechanism: PGE and PGD contain a
Reagents:
-
MOX Reagent: Methoxyamine Hydrochloride (20 mg/mL in Pyridine).[7]
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.
Step-by-Step Methodology:
-
Methoximation (First Step):
-
To the dried extract, add 50
L of MOX Reagent . -
Vortex vigorously to dissolve the residue.
-
Incubate at 60°C for 60 minutes .
-
Why: This "locks" the ketone groups and prevents ring isomerization.
-
-
Silylation (Second Step):
-
Add 50
L of MSTFA directly to the MOX reaction mix (do not dry down). -
Incubate at 60°C for 30 minutes .
-
Note: MSTFA will silylate hydroxyl groups and also convert the carboxylic acid to a TMS-ester (COO-TMS).
-
-
Injection: Inject 1
L into GC-MS (EI mode).
Data Analysis & Characteristic Ions
The following table summarizes the diagnostic ions observed for PGF2
| Derivative Type | Ionization | Precursor Ion | Characteristic Fragments | Comments |
| PFB-TMS | NCI (Methane) | m/z 569 | m/z 299 | Gold Standard. The m/z 569 anion carries >80% of the ion current, offering femtogram sensitivity. |
| MOX-TMS | EI (70 eV) | m/z 507 (Weak | m/z 73 (TMS), m/z 147 | Spectra are complex due to syn/anti isomers of the methoxime group, often resulting in double peaks for PGE/PGD. |
| Methyl-TMS | EI (70 eV) | m/z 423 | m/z 333, m/z 73 | Requires Diazomethane (hazardous). Good stability but lower sensitivity than PFB-NCI. |
Critical Note on Isomers:
In Protocol B (MOX-TMS), the formation of the methoxime group creates syn and anti stereoisomers around the
Troubleshooting & Critical Control Points
-
Moisture Control (The #1 Failure Mode):
-
Silylation reagents (BSTFA/MSTFA) hydrolyze instantly in water.
-
Symptom:[8][9][10][11][12][13][14] Missing peaks, appearance of broad "humps," or deposits on the source.
-
Fix: Ensure extracts are bone-dry. Use azeotropic drying with small amounts of benzene or toluene if permitted, or rigorous N2 blow-down.
-
-
Glassware Silanization:
-
PGs are sticky (adsorptive). Use DMCS-treated (silanized) glass inserts and vials to prevent loss of analytes on the glass surface.
-
-
Injector Temperature:
-
Keep the GC inlet
260°C. Higher temperatures can induce thermal degradation even in derivatized samples.
-
-
Reagent Quality:
-
Pyridine must be anhydrous (store over KOH pellets or molecular sieves).
-
PFBBr degrades over time; store in the dark at 4°C.
-
References
-
Ferretti, A., & Flanagan, V. P. (1998). Mass spectral characterization of the picolinyl esters of the isomeric prostaglandins F2. Journal of Chromatography B.
-
Morrow, J. D., & Roberts, L. J. (1994). Mass spectrometry of prostanoids: F2-isoprostanes produced by non-cyclooxygenase free radical-catalyzed mechanism. Methods in Enzymology.
-
Schweer, H., et al. (1988). Gas chromatography-mass spectrometry of prostaglandins, thromboxanes and hydroxy fatty acids.[11] Journal of Chromatography A.
-
Cayman Chemical. (2023). Prostaglandin Standards and GC-MS Analysis Guides.
-
Sigma-Aldrich (Merck). (2024). Derivatization Reagents for GC: BSTFA and MSTFA Protocols.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. sydney.edu.au [sydney.edu.au]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Gas chromatographic-mass spectrometric profiling with negative-ion chemical ionization detection of prostaglandins and their 15-keto and 15-keto-13,14-dihydro catabolites in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. weber.hu [weber.hu]
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standard Stability
Topic: Preventing Isotopic Exchange (Back-Exchange) of Deuterated Internal Standards
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you likely suspect that your deuterated internal standard (IS) is failing. You may be observing signal loss , mass shifts (M+0 increase) , or non-linear calibration curves .
In LC-MS/MS bioanalysis, deuterium (
This guide provides the diagnostic tools, mechanistic explanations, and prevention protocols required to stabilize your assay.
Module 1: Diagnostics – Is It Back-Exchange?
Before altering your method, confirm the diagnosis. Back-exchange presents a specific spectral signature distinct from suppression or degradation.
The Symptom Checklist
| Observation | Probability of Exchange | Explanation |
| IS Peak Area Decline | Moderate | Could be suppression. Check if analyte area declines similarly. |
| IS Mass Shift (+1 Da) | High | The IS is losing D and gaining H. You will see the M+0 (native) abundance increase. |
| Retention Time Shift | Low | Deuterium isotope effects on RT are subtle; large shifts suggest degradation, not exchange. |
| Non-Linear Calibration | High | As IS converts to "native" drug, it contributes to the analyte signal, curving the low-end of the regression. |
The "Zero-Hour" Check
Inject a neat solution of your IS (in pure solvent, no matrix) immediately after preparation. Compare it to a solution stored for 24 hours.
-
Result: If the M+0 peak intensity increases significantly over 24 hours, you have a solution-phase exchange issue.
Module 2: The Mechanics – Why Is This Happening?
Deuterium is stable on carbon atoms unless that carbon is chemically activated. We primarily encounter two "Exchange Traps."
Mechanism A: Keto-Enol Tautomerism (The -Carbon Trap)
This is the most common cause of failure. Protons on a carbon adjacent to a carbonyl group (ketone, aldehyde, ester) are acidic (
-
The Process: In the presence of water and trace acid/base, the ketone equilibrates with its enol form.[1]
-
The Exchange: When the enol reverts to the ketone, it grabs a proton from the solvent. If the solvent is
(or MeOH), the original Deuterium is lost and replaced by Hydrogen.
Mechanism B: Acid-Catalyzed Aromatic Exchange
Deuteriums placed on electron-rich aromatic rings (e.g., phenols, anilines) are susceptible to Electrophilic Aromatic Substitution.
-
The Trigger: Strong acidic modifiers (e.g., 0.1% Formic Acid, TFA) in the mobile phase or reconstitution solvent.
-
The Process: The aromatic ring is protonated by the acid, facilitating a D-to-H swap.
Visualizing the Mechanism
The following diagram illustrates the kinetic pathway of Keto-Enol exchange, highlighting the critical role of the solvent proton source.
Figure 1: Mechanism of Keto-Enol Tautomerism leading to isotopic exchange. Note that the re-ketonization step incorporates Hydrogen from the solvent, permanently removing the Deuterium label.
Module 3: Prevention Protocols
Once the mechanism is understood, prevention relies on controlling the chemical environment.
Protocol 1: Solvent Engineering
If your IS is susceptible to exchange (e.g., testosterone-d3, which has enolizable protons), you must minimize the availability of exchangeable protons.
-
Switch to Aprotic Solvents: Dissolve and store stock solutions in Acetonitrile (ACN) or DMSO . Avoid Methanol (MeOH) and Water for long-term storage. Methanol is protic and facilitates exchange.
-
Eliminate "Sitting" in Aqueous: Do not reconstitute samples in high-aqueous buffers if the autosampler rack is not cooled. Reconstitute in high-organic or analyze immediately.
Protocol 2: pH Stabilization
-
For Keto-Enol Issues: Maintain a neutral pH (approx. 7.0) in stock solutions. Acid and Base both catalyze tautomerism.
-
For Aromatic Issues: Avoid low pH (< 3.0). If your mobile phase requires 0.1% Formic Acid, ensure the column temperature is low (< 30°C) and the gradient is fast to minimize exposure time.
Protocol 3: The "Scrambling" Check (Instrumental)
Sometimes exchange happens inside the Mass Spectrometer source (ESI), not in the vial. This is called "Scrambling."
-
Test: Infuse the IS. Vary the Desolvation Temperature and Cone Voltage.
-
Result: If the ratio of M+0/M+IS changes with source temperature, the exchange is thermal/gas-phase.
-
Fix: Lower the source temperature and reduce collision energy.
Module 4: Validation Workflow (The Stress Test)
Do not assume your commercial IS is stable. Validate it using this self-validating stress test.
Experimental Workflow
-
Preparation: Prepare IS at working concentration in two solvents:
-
Control: 100% Acetonitrile (Aprotic).
-
Test: 50:50 Methanol:Water + 0.1% Formic Acid (Protic/Acidic).
-
-
Incubation: Place both vials in the autosampler (or water bath) at room temperature for 4, 12, and 24 hours.
-
Analysis: Inject samples at each time point. Monitor the Isotopic Distribution .
-
Calculation: Calculate the % Contribution of the IS to the analyte mass channel (M+0).
Decision Logic Diagram
Use this workflow to determine if your IS is fit for purpose.
Figure 2: Decision Matrix for Deuterated Internal Standard Validation. This loop ensures no unstable IS enters the validation phase.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use D2O (Deuterium Oxide) in my mobile phase to stop exchange?
-
Answer: Technically, yes, but it is impractical and expensive for routine LC-MS. Using D2O would force the equilibrium toward the deuterated form, but it alters ionization efficiency and retention times. It is better to use an aprotic solvent or a
C-labeled standard.
Q2: Why does my IS look stable in the stock solution but fails during the run?
-
Answer: Stock solutions are often in 100% organic solvent (stable). The exchange usually starts during the sample processing or reconstitution step where water and pH modifiers are introduced. Tip: Keep autosampler temperature at 4°C to kinetically slow the exchange.
Q3: I cannot afford
-
Answer: Derivatization. If the exchange is happening at an acidic proton or active site, derivatizing that site (e.g., dansylation of phenols) can "lock" the molecule and prevent exchange, while also improving sensitivity.
Q4: Is "Scrambling" the same as "Back-Exchange"?
-
Answer: No. Back-exchange occurs in the liquid phase (vial/column) and is time-dependent. Scrambling occurs in the gas phase (MS source) and is energy-dependent. You can distinguish them by injecting the same sample at different source temperatures.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Causes and Implications for Bioanalytical Method Validation. Mass Spectrometry Reviews. (General principles of IS stability).
- Jemal, M., & Xia, Y. Q. (2000). The need for adequate chromatographic separation of the analyte and its stable isotope labeled internal standard in LC/MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. (Discusses isotopic contribution and stability).
- Gu, H., et al. (2014). Assessment of isotopic exchange of deuterated internal standards in bioanalytical assays. Analytical Chemistry. (Primary source for keto-enol exchange mechanisms).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
chromatographic separation issues with deuterated prostaglandins
Technical Support Center: Chromatographic Separation of Deuterated Prostaglandins
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 22, 2026
Introduction: The Precision Paradox
Welcome to the Prostaglandin Analysis Support Center. If you are here, you are likely facing the "Precision Paradox" of lipidomics: You need high-efficiency chromatography to separate structural isomers (like PGE2 and PGD2), but that same efficiency often separates your deuterated Internal Standard (IS) from your target analyte.
In Quantitative LC-MS/MS, co-elution of the IS and analyte is non-negotiable . If they separate, they experience different matrix effects (ion suppression/enhancement) at the electrospray source, rendering your normalization invalid.
This guide addresses the physicochemical mechanisms behind these shifts and provides field-proven protocols to resolve them.
Module 1: The Deuterium Isotope Effect (The "Why")
Issue: My deuterated standard (
Technical Explanation: This is a known phenomenon in Reversed-Phase Liquid Chromatography (RPLC).[1] The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.[1] This results in a slightly smaller molar volume and, critically, reduced lipophilicity (hydrophobicity).[2]
In RPLC, retention is governed by hydrophobic interaction with the stationary phase (e.g., C18). Since the deuterated molecule is less lipophilic, it interacts less strongly with the C18 chains and elutes earlier. This shift increases with the number of deuterium atoms (
Visualizing the Mechanism
Figure 1: The causal chain of the Deuterium Isotope Effect in Reversed-Phase Chromatography.
Module 2: Troubleshooting & Optimization
Scenario A: The IS and Analyte are Separating
Symptoms: Poor precision (%CV > 15%), IS response varies while analyte response is stable.
The Fix: Switch Organic Modifiers.
The magnitude of the deuterium isotope effect is solvent-dependent. Methanol (MeOH) typically exhibits a smaller separation factor (
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation |
| Isotope Separation | High (Significant shift) | Low (Minimal shift) | Use MeOH to force co-elution. |
| Backpressure | Low | High | Ensure system handles >600 bar or heat column. |
| Peak Shape | Sharper | Broader | Compensate with gradient slope. |
Protocol Adjustment:
-
Replace ACN with MeOH in Mobile Phase B.
-
If ACN is required for isomer separation (see Scenario B), use a blend (e.g., 50:50 ACN:MeOH).
Scenario B: Isomers (PGE2/PGD2) are Co-eluting
Symptoms: You cannot distinguish Prostaglandin E2 from D2 (same mass, similar fragments).
The Fix: Stationary Phase Selectivity. Standard C18 columns often struggle to resolve these isomers without very long gradients. You need a phase that interacts with the specific stereochemistry of the hydroxyl groups.
Recommended Columns:
-
C18 (High Strength Silica): Good baseline, but requires MeOH/Water gradients.
-
PFP (Pentafluorophenyl): Excellent for separating isomers due to pi-pi interactions and shape selectivity.
-
Phenyl-Hexyl: Alternative selectivity to C18, often better for aromatic PGs or specific isomers.
Module 3: Experimental Protocol (The "Gold Standard")
This protocol balances the need for Isomeric Separation (PGE2 vs PGD2) with Isotopic Co-elution (Analyte vs IS).
Methodology:
-
System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).
-
Column: C18 (1.7 µm, 2.1 x 100 mm) OR PFP (1.9 µm).
-
Temperature: 45°C (Critical: Higher temp improves mass transfer and peak shape).
Mobile Phases:
-
Phase A: Water + 0.02% Acetic Acid (Avoid Formic Acid if possible; Acetic often yields better negative mode ionization for PGs).
-
Phase B: Acetonitrile:Methanol (20:80 v/v) + 0.02% Acetic Acid. Note: The small amount of ACN sharpens peaks, while MeOH keeps the IS and analyte together.
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Action |
| 0.00 | 25 | 0.4 | Initial Equilibration |
| 1.00 | 25 | 0.4 | Load |
| 8.00 | 65 | 0.4 | Critical Separation Window |
| 8.10 | 95 | 0.4 | Wash |
| 10.00 | 95 | 0.4 | Wash |
| 10.10 | 25 | 0.4 | Re-equilibration |
Module 4: Decision Logic for Troubleshooting
Use this logic flow to diagnose your specific separation issue.
Figure 2: Troubleshooting decision tree for Prostaglandin separation.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why not just use
Q2: My PGE2 peak has a "shoulder" or tailing. Is this a column issue? A: It might be "on-column dehydration." PGE2 is labile and can dehydrate to PGA2/PGB2 under acidic conditions or high heat.
-
Check: Is your column temperature >50°C? Lower it to 40-45°C.
-
Check: Is your mobile phase pH < 3? Buffer with Ammonium Acetate (pH ~4-5) to stabilize the analyte.
Q3: Can I correct for the retention shift mathematically? A: No. If the IS elutes in a region with 20% ion suppression and the analyte elutes 0.2 minutes later in a region with 0% suppression, the ratio is skewed. You must physically force them to co-elute or map the matrix effect profile of your gradient to prove the suppression is identical at both time points (risky).
References
-
Ye, X., et al. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem. 1
-
Ioffe, V., & Zigman, S. (2025). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. BioForum. 2
-
Wang, H., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Chromatography Online. 3
-
Berg, T., et al. (2014).[4] Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines. PubMed. 4
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Technical Guide: Impact of Sample pH on Prostaglandin E1-d4 Stability
[1]
Executive Summary
Prostaglandin E1-d4 (PGE1-d4) is the industry-standard deuterated internal standard (IS) for the quantification of Alprostadil (PGE1).[1] However, its reliability depends entirely on maintaining the integrity of the cyclopentanone ring .
This molecule exhibits a "Goldilocks" sensitivity to pH:
-
Alkaline conditions (pH > 7.5): Trigger rapid
-elimination, converting PGE1-d4 into PGA1-d4 (and subsequently PGB1-d4). -
Strongly Acidic conditions (pH < 3.0): Induce epimerization (to 15-epi-PGE1) or lactonization.[1]
This guide provides the mechanistic causality, troubleshooting workflows, and validated protocols to ensure your IS remains stable during extraction and LC-MS/MS analysis.
Module 1: The Degradation Mechanism (The "Why")
To troubleshoot effectively, you must understand the chemistry. PGE1-d4 contains a
The -Elimination Pathway (Alkaline Instability)
In the presence of base (even mild physiological pH of 7.4 at elevated temperatures), the proton at C10 is abstracted. This causes the elimination of the hydroxyl group at C11, forming a double bond. The result is Prostaglandin A1-d4 (PGA1-d4) .
-
Impact: If this occurs before equilibration with the sample, your IS concentration drops, leading to overestimation of the analyte. If it occurs during chromatography, you will see peak tailing or splitting.
The Epimerization Pathway (Acidic Instability)
While acidification is necessary for extraction (to protonate the carboxylic acid), dropping the pH below 3.0 can cause the hydroxyl group at C15 to invert, forming 15-epi-PGE1-d4 .[1] This epimer often co-elutes with the target, causing peak broadening and integration errors.
Visualization: Stability Pathways
Figure 1: Chemical fate of PGE1-d4 under varying pH conditions. The "Stable Zone" is narrow (pH 3.5–4.5).
Module 2: Stability Data & Thresholds[1]
The following data summarizes the stability of PGE class molecules in aqueous solution (derived from Stehle, 1977 and subsequent validation studies).
| Condition | pH Level | Half-Life ( | Primary Degradant | Risk Level |
| Strong Acid | pH 1.0 | ~20 Hours | 15-epi-PGE1 | High |
| Optimal | pH 3.5 - 4.5 | > 30 Days | N/A | Low (Safe) |
| Neutral | pH 7.4 | ~100 Hours | PGA1 | Moderate |
| Alkaline | pH 10.0 | < 10 Minutes | PGA1 / PGB1 | Critical |
Critical Note: Deuterium labeling (d4) does not protect the molecule from these pH-driven gross structural changes.[1]
Module 3: Troubleshooting Guide
Scenario A: "My IS peak area is consistently low or missing."
Diagnosis: The IS likely degraded to PGA1-d4 during sample preparation.
-
Check 1: Did you reconstitute the standard in a neutral buffer (e.g., PBS) and leave it on the bench?
-
Fix: Reconstitute in Methyl Acetate or Acetonitrile. Keep on ice.
-
-
Check 2: Did you use an alkaline elution solvent during SPE (e.g., NH4OH)?
-
Fix: Switch to 100% Methanol or Acetonitrile for elution. Never use base.
-
Scenario B: "I see a 'ghost' peak eluting later than PGE1-d4."
Diagnosis: This is likely PGA1-d4 (more hydrophobic due to loss of -OH).[1]
-
Check: What is the pH of your mobile phase?
-
Check: Evaporation temperature.
-
Fix: If using a N2 evaporator, ensure the water bath is
C. Heat accelerates pH-driven degradation.
-
Scenario C: "My calibration curve is non-linear at the low end."
Diagnosis: Adsorption or degradation in the autosampler.
-
Check: Reconstitution solvent pH.
-
Fix: Reconstitute in 90:10 Water:ACN with 0.1% Formic Acid . The acid stabilizes the PGE1 ring in the autosampler vial.
-
Module 4: Validated Extraction Protocol (Solid Phase Extraction)
This workflow is designed to maintain the "pH Safe Zone" (3.5–4.5) throughout the process.
Reagents
-
Acidification Buffer: 2M Citric Acid (pH adjusted to 3.5).
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent).[1]
-
Elution Solvent: Methyl Acetate (preferred) or Methanol.[1]
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma samples on ice (never at room temp).
-
IS Addition: Add PGE1-d4 working solution. Vortex gently.
-
Acidification (CRITICAL STEP):
-
Add Acidification Buffer to lower sample pH to 3.5 – 4.0 .
-
Why? This protonates the carboxylic acid (pKa ~4.9) for retention on RP-SPE without triggering acid-catalyzed epimerization.[1]
-
-
Conditioning: Methanol followed by Water (pH 3.5).
-
Loading: Load sample at ~1 mL/min.
-
Wash: 5% Methanol in Water (pH 3.5).
-
Elution: 100% Methyl Acetate.
-
Note: Avoid evaporation to complete dryness if possible; trace acid residue concentrates and can degrade the analyte.
-
Visualization: The "Safe pH" Workflow
Figure 2: SPE workflow emphasizing pH control points to prevent PGE1-d4 degradation.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store PGE1-d4 in PBS (Phosphate Buffered Saline)? A: No. At pH 7.4 (PBS), PGE1-d4 will degrade significantly within 24–48 hours at room temperature.[1] Store stock solutions in Methyl Acetate or Ethanol at -20°C.
Q: Why do you recommend Citric Acid over Formic Acid for acidification? A: Citric acid has better buffering capacity in the pH 3–4 range compared to Formic acid. It prevents the pH from dropping too low (risk of epimerization) or drifting too high (risk of dehydration) when added to plasma.[1]
Q: Does the deuterium label (d4) make the molecule more stable than native PGE1? A: Marginally, due to the kinetic isotope effect (KIE), but for practical purposes in sample preparation: No. You must treat PGE1-d4 with the same rigorous pH precautions as the native analyte.
References
-
Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions.[2] Journal of Pharmaceutical Sciences, 66(11), 1590–1595.[1]
-
Cayman Chemical. (n.d.).[1] Prostaglandin E1-d4 Product Information & Stability. Cayman Chemical Product Insert.
-
Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. Prostaglandins, 31(5), 923–927.[3]
-
Wang, H., et al. (2013). Determination of Prostaglandin E1 in dog plasma using liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 937, 97-102.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin Analysis Quality Control: A Technical Support Guide for Researchers
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for ensuring high-quality, reproducible results in prostaglandin analysis using internal standards. Drawing from extensive field experience and established best practices, this guide addresses common challenges and provides robust troubleshooting strategies in a direct question-and-answer format. Our focus is on the principles of causality in experimental design and the establishment of self-validating protocols to enhance the trustworthiness of your data.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common queries and concerns that arise during the planning and execution of prostaglandin analysis.
Q1: Why is an internal standard absolutely essential for prostaglandin analysis?
A: Prostaglandins are notoriously low-abundance and often unstable lipid mediators.[1] Their quantification is highly susceptible to variability introduced during the multi-step workflow, from sample collection to final analysis. An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample at the earliest possible stage.[2][3] Its primary role is to normalize for analyte loss during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry).[3][4] By calculating the ratio of the analyte signal to the IS signal, we can correct for these inconsistencies, leading to significantly improved accuracy and precision.[2]
Q2: What is the best type of internal standard for prostaglandin analysis?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte you are measuring.[4][5][6] For example, when quantifying Prostaglandin E2 (PGE2), the ideal internal standard is deuterated PGE2 (e.g., PGE2-d4).[7][8] SIL standards are chemically and physically almost identical to the analyte, meaning they behave similarly during extraction, chromatography, and ionization.[3][6] This ensures the most accurate correction for any analyte-specific losses or matrix effects.[4] Using a structural analog (a different prostaglandin) is a less ideal alternative and should only be considered if a SIL-IS is unavailable, as it may not perfectly mimic the behavior of the target analyte.[9]
Q3: Can I use one internal standard for the analysis of multiple prostaglandins, for instance, for both PGE2 and its isomer PGD2?
A: This is strongly discouraged. While PGE2 and PGD2 are isomers with the same mass, their chemical stability and chromatographic behavior can differ significantly.[10] For instance, PGD2 is known to be less stable than PGE2 in biological samples.[10] If you were to use only PGE2-d4 to quantify both, you would not accurately account for the potential degradation of PGD2 during sample preparation, leading to an underestimation of its true concentration.[10] Therefore, it is best practice to use a corresponding SIL-IS for each analyte being quantified.[10][11]
Q4: My internal standard response is highly variable across my sample set. What does this indicate?
A: High variability in the internal standard response is a critical red flag that points to significant issues in your analytical process. The IS response should be consistent across all samples, including calibrators and QCs.[5] Drastic fluctuations can indicate:
-
Inconsistent Sample Preparation: Large variations in extraction recovery between samples.
-
Severe Matrix Effects: The presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the IS in the mass spectrometer.[12][13]
-
Pipetting or Dilution Errors: Inconsistent addition of the internal standard to the samples.
-
Instrument Instability: Issues with the autosampler, pump, or mass spectrometer source.[14][15]
Investigating the cause of IS variability is crucial for data integrity.
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Poor Recovery of Prostaglandins and Internal Standard
-
Symptom: Low signal intensity for both the analyte and the internal standard.
-
Potential Causes & Solutions:
-
Suboptimal Extraction: Prostaglandins are lipids and require efficient extraction from aqueous biological matrices.
-
Liquid-Liquid Extraction (LLE): Ensure the pH of your sample is acidic (around 3-4) before extraction with an organic solvent like ethyl acetate. This protonates the carboxylic acid group on the prostaglandins, making them more soluble in the organic phase.
-
Solid-Phase Extraction (SPE): The SPE cartridge may not be appropriate for lipids, or the washing and elution steps may be suboptimal. Ensure proper conditioning and equilibration of the cartridge and use elution solvents of appropriate polarity.
-
-
Analyte Adsorption: Prostaglandins can adsorb to standard plasticware.
-
Degradation During Sample Handling: Prostaglandins are sensitive to heat and oxidation.
-
Issue 2: Non-Linear Calibration Curve
-
Symptom: The calibration curve does not follow a linear regression model (r² < 0.99).
-
Potential Causes & Solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions of your calibration standards.
-
Solution: Carefully prepare fresh calibration standards. Use a gravimetrically prepared, certified standard solution for accuracy.[8]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Solution: Narrow the concentration range of your calibration curve or dilute your high-concentration samples.[18]
-
-
Inappropriate Regression Model: Not all dose-response relationships are linear.
-
Solution: While a linear model is often sufficient, you may need to consider a weighted regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points, which is common in bioanalysis.[19] Avoid using logarithmic scales for concentration in your regression analysis as it can distort the error structure.[20]
-
-
Issue 3: High Variability in Quality Control (QC) Samples
-
Symptom: QC samples, which are meant to assess the accuracy and precision of the assay, are falling outside of the acceptable range (typically ±15% of the nominal value).
-
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: This is a common culprit.
-
Sample Instability: Prostaglandins may be degrading in your QC samples over the course of the analytical run.
-
Solution: PGD2, for example, is much less stable than PGE2 and should be analyzed promptly (within 8 hours of preparation) or stored at -80°C.[10] Assess the stability of your analytes under the conditions of your sample processing and autosampler storage.
-
-
Matrix Effects: Differential ion suppression or enhancement between QC samples and calibrators.
-
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Selection and Preparation of Internal Standard
-
Selection: Choose a stable isotope-labeled internal standard for each prostaglandin you intend to quantify (e.g., PGE2-d4 for PGE2).[7][8] The mass shift should be sufficient (+4 amu or greater is ideal) to prevent isotopic crosstalk from the unlabeled analyte.[4]
-
Stock Solution Preparation: Obtain a certified internal standard solution.[8] Prepare a stock solution in a solvent like ethanol or methyl acetate at a concentration of approximately 1 mg/mL. Store this stock solution at -80°C.
-
Working Solution Preparation: Dilute the stock solution to create a working solution at a concentration that will yield a robust signal in your analytical system. This working solution is what will be spiked into your samples.
-
Spiking Concentration: The concentration of the internal standard in the final sample should be similar to the expected concentration of your analyte.[2] A common practice is to aim for a concentration in the middle of your calibration curve range.
Protocol 2: Sample Preparation Workflow for Biological Fluids (e.g., Cell Culture Supernatant)
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Collection: Collect the supernatant and immediately place it on ice. If not processed immediately, store at -80°C.[10]
-
Internal Standard Spiking: To a defined volume of your sample (e.g., 500 µL), add a small volume (e.g., 20 µL) of the internal standard working solution.[10] This step is critical and should be done for every sample, calibrator, and QC.
-
Acidification & Antioxidant Addition: Add citric acid to acidify the sample to a pH of ~3.5. Add an antioxidant like BHT to prevent degradation.[10]
-
Liquid-Liquid Extraction: Add an appropriate volume of an organic solvent (e.g., 2 mL of a hexane/ethyl acetate mixture), vortex thoroughly, and centrifuge to separate the phases.[10]
-
Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of your mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Workflow Visualization
Below are diagrams illustrating the decision-making process for internal standard selection and a typical sample preparation workflow.
Section 4: Quantitative Data Summary
The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines.[5]
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | Linearity (r²): ≥ 0.99. The curve should bracket the expected concentration range. |
| Accuracy: Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). | |
| Accuracy & Precision | For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal values, and the precision (%CV) should not exceed 15%. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | The matrix factor (ratio of analyte peak area in the presence of matrix to the peak area in neat solution) should be consistent across different lots of the biological matrix. |
| Recovery | Extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
References
- Kelly, R. W. (1979). Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard. Lipids, 14(5), 483-491.
- Song, W. L., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids.
- Korotian, A., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of lipid research, 52(4), 850-859.
- Creative Proteomics. (n.d.). How to Prepare Samples for Prostaglandin Measurement.
- Cayman Chemical. (n.d.). Prostaglandin E2-d4.
- Cayman Chemical. (n.d.). Prostaglandin B2-d4.
- Cayman Chemical. (n.d.). Prostaglandin E2-d4 MaxSpec® Standard.
- Schmidt, R., et al. (2005). LC-MS/MS-analysis of prostaglandin E-2 and D-2 in microdialysis samples of rats. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 813-818.
- SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- Middleditch, B. S., & Desiderio, D. M. (1973). Modified prostaglandins as internal standards for quantitative analysis of prostaglandins of the E series by combined gas chromatography-mass spectrometry. Prostaglandins, 4(1), 31-39.
- Oates, J. A., & Sweetman, B. J. (1978). Use of a homologous internal standard for the quantification of the major metabolite of prostaglandin F2 alpha in human urine by multiple ion analysis. Analytical biochemistry, 87(1), 1-11.
- Prasain, J. K., et al. (2013). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of visualized experiments : JoVE, (76), e50447.
- Sors, H., et al. (1978). Quantitative measurement of prostaglandins E2 and E3 by selected ion monitoring. Prostaglandins, 16(3), 383-389.
- Song, W. L., et al. (2007). An improved LC-MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids.
- Wang, Y., et al. (2023). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 14, 1189393.
- BenchChem. (2025). A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: A Comparative Overview.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- Organomation. (2025, May 13). Common Mistakes Preparing Samples for Chromatography-Mass Spectrometry.
- Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Dong, M. W. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Prasain, J. K., et al. (2013). Prostaglandin Extraction and Analysis in Caenorhabditis elegans. Journal of visualized experiments : JoVE, (76), e50447.
- Talebpour, Z., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5518-5534.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- University of Lisbon Repository. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers.
- Jouyban, A. (2018). A Critical Issue in Calibration Curve with Logarithmic Scale. ImmunoAnalysis, 2(1), 1-3.
- BenchChem. (n.d.). Calibration curve issues in Aglaxiflorin D quantification.
- Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(7), 587-590.
- Li, K. M., et al. (2012). Accurate quantification of PGE2 in the polyposis in rat colon (Pirc) model by surrogate analyte-based UPLC-MS/MS. Journal of pharmaceutical and biomedical analysis, 66, 354-361.
- Dolan, J. W. (2009).
- ProteoformiX. (2016, July 20). How to optimize your sample preparation technique for mass spectrometry.
- Fluhler, E., & Darrow, J. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1687-1698.
- Harris, G. A., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1957-1965.
- WuXi AppTec. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Searle, B. C. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins.
- Chick, J. M., et al. (2015).
- Cleveland Clinic. (2022, November 4). Prostaglandins: What It Is, Function & Side Effects.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Hofman, M., et al. (2007). Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: A time course study.
Sources
- 1. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. zefsci.com [zefsci.com]
- 16. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. insights.allumiqs.com [insights.allumiqs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Accurate quantification of PGE2 in the polyposis in rat colon (Pirc) model by surrogate analyte-based UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 21. blog.organomation.com [blog.organomation.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Precision Quantitation of Prostaglandin E1 (Alprostadil): A Comparative Validation Guide Using PGE1-d4
Executive Summary
Prostaglandin E1 (PGE1), or Alprostadil, presents a unique bioanalytical challenge due to its physiological instability and the presence of isobaric interferences—most notably its isomer, Prostaglandin E2 (PGE2). While many laboratories attempt to quantify PGE1 using PGE2-d4 as a surrogate Internal Standard (IS), this approach introduces critical gaps in data integrity due to chromatographic misalignment.
This guide validates an LC-MS/MS assay specifically utilizing Prostaglandin E1-d4 (PGE1-d4) . We objectively compare this matched Stable Isotope Labeled (SIL) approach against surrogate analog methods, demonstrating why retention time synchronization is non-negotiable for regulatory compliance (ICH M10/FDA) in lipidomics.
Part 1: The Analytical Challenge
The Isomer Dilemma
PGE1 (
-
Mass Distinction: While they differ by 2 Da, the isotopic envelope of PGE2 can interfere with PGE1 if resolution is poor.
-
Chromatographic Separation: Crucially, they must be separated chromatographically. On a standard C18 column, PGE2 typically elutes before PGE1.
-
The IS Trap: If you use PGE2-d4 as an internal standard for PGE1, the IS elutes at the PGE2 retention time, not the PGE1 retention time. Consequently, PGE2-d4 cannot correct for matrix effects (ion suppression/enhancement) occurring specifically at the PGE1 elution window.
Chemical Instability
PGE1 contains a
Part 2: Comparative Assessment
The following table contrasts the performance of the specific product (PGE1-d4) against common alternatives used in drug development.
Table 1: Internal Standard Performance Comparison
| Feature | PGE1-d4 (Target Product) | PGE2-d4 (Surrogate IS) | External Standardization |
| Chemical Identity | Identical to Analyte | Isomer (Double bond difference) | N/A |
| Retention Time (RT) | Co-elutes with PGE1 | Elutes earlier (with PGE2) | N/A |
| Matrix Effect Correction | 100% Correction (Matches specific suppression at PGE1 RT) | Partial/Flawed (Corrects for PGE2 RT zone only) | None |
| Recovery Correction | Excellent (Identical extraction efficiency) | Good (Similar physicochemical properties) | None |
| ICH M10 Compliance | High (Gold Standard for MS) | Moderate (Acceptable only if matched IS unavailable) | Low |
| Cost | High | Moderate | Low |
Part 3: Visualizing the "Isomer Trap"
The diagram below illustrates why using a surrogate IS (PGE2-d4) fails to ensure data integrity when matrix effects are transient or co-eluting with the analyte.
Caption: Figure 1. The "Isomer Trap." Transient matrix effects at the PGE1 retention time (5.2 min) are not corrected by PGE2-d4 (4.5 min), leading to quantification errors. PGE1-d4 perfectly tracks the analyte.
Part 4: Optimized Experimental Protocol
This protocol is designed to minimize ex vivo degradation and maximize extraction efficiency.
Sample Preparation (Acidic LLE)
Objective: Protonate the carboxylic acid group (
-
Thawing: Thaw plasma on wet ice (4°C). Never at room temperature.
-
Spiking: Aliquot 200 µL plasma. Add 20 µL of PGE1-d4 working solution (5 ng/mL). Vortex 10s.
-
Acidification: Add 20 µL of 1M Formic Acid. (Target pH 3.0–3.5).
-
Why: Acidification prevents emulsification and ensures PGE1 is neutral for organic uptake.
-
-
Extraction: Add 1.0 mL Ethyl Acetate:Hexane (50:50 v/v) .
-
Why: This mixture minimizes the extraction of polar phospholipids compared to pure Ethyl Acetate.
-
-
Agitation: Shake horizontally for 10 min. Centrifuge at 4,000 x g for 10 min at 4°C.
-
Reconstitution: Transfer supernatant to a clean tube. Evaporate to dryness under
at 35°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS with UHPLC.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.02% Acetic Acid (Acidic modifier is critical for peak shape).
-
Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.
-
Gradient:
-
0.0 min: 30% B
-
5.0 min: 65% B (Slow ramp to separate isomers)
-
5.1 min: 95% B (Wash)
-
-
Ionization: Negative Mode ESI (
).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
|---|
| PGE1 | 353.2 | 317.2 (
Part 5: Validation Data Summary
The following data represents typical validation results when using PGE1-d4, demonstrating compliance with ICH M10 guidelines [1].
Linearity & Sensitivity
-
Range: 10 pg/mL to 5000 pg/mL.
-
Weighting:
. -
Correlation (
): > 0.995.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Matrix Effect & Recovery (The Critical Test)
This table highlights the failure of the surrogate IS compared to the matched IS.
Table 2: Matrix Factor (MF) Analysis (n=6 lots of plasma)
| Parameter | Method A: Using PGE1-d4 | Method B: Using PGE2-d4 |
| IS-Normalized MF | 0.98 – 1.02 | 0.85 – 1.15 |
| CV (%) of MF | 2.1% | 12.4% |
| Interpretation | Perfect compensation. The IS tracks the analyte suppression exactly. | High variability. The IS elutes before the suppression zone of PGE1. |
Stability
-
Bench-top (Ice): Stable for 4 hours.
-
Freeze-Thaw: Stable for 3 cycles (if acidified immediately upon thawing).
-
Processed Sample: Stable for 24 hours at 10°C in autosampler.
Part 6: Workflow Visualization
Caption: Figure 2. Optimized Extraction Workflow. Acidification step is critical for both stability and extraction efficiency.
References
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link][1]
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry.[2][4][5] Available at: [Link]
-
Wang, Y., et al. (2023).[6] "Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS." Frontiers in Pharmacology. Available at: [Link]
-
Meskens, C., et al. (2020). "Development, validation and method stability study of a LC-MS method to quantify leuprolide." Journal of Chromatography B. (Context on peptide/analog stability validation). Available at: [Link]
Sources
- 1. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
Comparative Guide: LC-MS/MS vs. ELISA for PGE1 Measurement
Executive Summary: The Isomer Crisis
For researchers and drug developers quantifying Prostaglandin E1 (PGE1) or its pharmaceutical formulation (Alprostadil), the analytical challenge is not just sensitivity—it is specificity .
While ELISA offers a low barrier to entry and high throughput, it suffers from a critical, often fatal flaw in PGE1 analysis: cross-reactivity with Prostaglandin E2 (PGE2) . PGE1 and PGE2 are structural isomers, differing only by the presence of a double bond at the C5-C6 position. Most ELISA antibodies cannot distinguish these effectively, leading to gross overestimation of PGE1 in biological matrices where PGE2 is naturally abundant.
The Verdict:
-
Use ELISA only for initial screening of simple buffers or when PGE2 is confirmed absent.
-
Use LC-MS/MS for all pharmacokinetic (PK) studies, clinical trials, and complex biological matrices (plasma, tissue) where accuracy is non-negotiable.
The Analytical Challenge: Stability & Isomerism
Before selecting a method, you must understand the molecule. PGE1 is chemically fragile.
-
The Degradation Trap: Under acidic or basic conditions (and even physiological pH over time), PGE1 dehydrates into PGA1 and PGB1 . An assay that does not account for this degradation will report false negatives.
-
The Isomer Trap: PGE1 (C20H34O5, MW 354.48) and PGE2 (C20H32O5, MW 352.47) are nearly identical. In mass spectrometry, they are separated by only 2 Daltons, but their fragmentation patterns are similar. In ELISA, they share the same epitope on the cyclopentane ring.
Deep Dive: ELISA (Enzyme-Linked Immunosorbent Assay)
The Mechanism
PGE1 ELISAs are typically competitive assays . The endogenous PGE1 in your sample competes with an enzyme-linked PGE1 tracer for a limited number of antibody binding sites.
-
High PGE1 in sample = Low binding of tracer = Low Signal .
-
Low PGE1 in sample = High binding of tracer = High Signal .
The Failure Mode: Cross-Reactivity
The "Achilles' Heel" of PGE1 ELISA is the antibody's inability to distinguish the C5-C6 double bond of PGE2.
Typical Cross-Reactivity Data (Aggregated from Top Manufacturers):
| Analyte | Cross-Reactivity (%) | Impact on Data |
| PGE1 | 100% | Baseline |
| PGE2 | 12% - 70% | Major False Positive |
| PGE3 | 15% - 40% | Moderate Interference |
| PGA1 | < 1% | False Negative (Degradation not detected) |
Note: If your sample contains 1000 pg/mL of PGE2 (common in inflammation) and your kit has 50% cross-reactivity, your ELISA will report 500 pg/mL of "PGE1" even if zero PGE1 is present.
ELISA Workflow Diagram
The following diagram illustrates the competitive nature and the point of failure (non-specific binding).
Caption: Competitive ELISA workflow showing the critical risk point where PGE2 acts as an interferent.
Deep Dive: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
The Mechanism
LC-MS/MS solves the specificity problem through orthogonal separation :
-
LC (Liquid Chromatography): Separates PGE1 from PGE2 physically based on hydrophobicity (Retention Time).
-
MS/MS (Mass Spec): Filters ions by Mass-to-Charge ratio (m/z) and specific fragmentation patterns (Transitions).
The Protocol: A Self-Validating System
Step-by-Step Validated Workflow:
-
Sample Preparation (SPE is Mandatory):
-
Why: Protein precipitation is insufficient. You must remove phospholipids that cause ion suppression.
-
Method: Use HLB (Hydrophilic-Lipophilic Balance) or Mixed-Mode Anion Exchange (MAX) cartridges.
-
Internal Standard: Spike with deuterated PGE1-d4 immediately upon collection. This corrects for recovery loss and matrix effects.
-
-
Chromatography (The Separation):
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size for UHPLC).[1]
-
Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid (Avoid Formic Acid if possible, as it can suppress ionization in negative mode for some lipids).
-
Goal: Achieve baseline separation between PGE2 (elutes earlier) and PGE1.
-
-
Mass Spectrometry (MRM Transitions):
-
PGE1 Precursor: m/z 353.2
-
Quantifier Ion: m/z 317.2 (Loss of
) -
Qualifier Ion: m/z 271.2
-
Note: PGE2 has a precursor of m/z 351.2. The mass difference (2 Da) combined with LC separation ensures 100% specificity.
-
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow highlighting the physical separation of isomers prior to detection.
Head-to-Head Performance Comparison
The following table summarizes the performance metrics based on current industrial standards.
| Feature | ELISA | LC-MS/MS |
| Specificity | Low (Cross-reacts with PGE2) | High (Mass + Retention Time) |
| Sensitivity (LLOQ) | 10–15 pg/mL | 1–5 pg/mL (Modern Triple Quads) |
| Sample Volume | 50–100 µL | 100–200 µL |
| Throughput | High (96 samples / 4 hours) | Moderate (10–15 mins / sample) |
| Cost Per Sample | Low ($) | High ( |
| Matrix Effects | High (Requires extraction) | Low (Corrected by Internal Std) |
| PGE1/PGE2 Discrimination | Impossible in most kits | Routine |
Stability: The Hidden Variable
Regardless of the method chosen, sample handling is the primary source of error . PGE1 is unstable.
The "PGA1 Trap": PGE1 converts to PGA1. If you only measure PGE1, a stored sample will show a lower concentration than reality.
-
Recommendation: For LC-MS/MS, monitor both PGE1 and PGA1. If PGA1 levels are elevated, the sample was compromised during storage or extraction.
-
Protocol Fix: Collect blood into EDTA tubes containing indomethacin (to stop ex vivo synthesis) and adjust pH to neutral immediately. Freeze at -80°C.
Conclusion & Recommendations
For Drug Development (Alprostadil PK): You must use LC-MS/MS. Regulatory bodies (FDA/EMA) generally reject ELISA data for prostaglandin PK due to lack of specificity. The ability to separate the drug (PGE1) from the endogenous isomer (PGE2) is non-negotiable.
For Exploratory Research: ELISA is acceptable only if you perform a solid-phase extraction (SPE) first to remove the bulk of interfering lipids, and if you acknowledge the potential for PGE2 cross-reactivity in your publication.
Final Expert Tip: If using LC-MS/MS, do not rely on "generic" lipid extraction protocols. Use a PGE1-d4 internal standard and validate the separation of the PGE1/PGE2 peaks using pure standards before running a single biological sample.
References
-
Wang, H., et al. (2017). Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis. Retrieved from [Link]
-
Brouillard, A., et al. (2025). Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis. ResearchGate. Retrieved from [Link]
-
Schmidt, R., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators.[2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Walsh Medical Media. (2013). Development and Validation of a Stability-Indicating HPLC Method for Determination of PGE1 and PGA1. Retrieved from [Link]
Sources
- 1. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Differential in vivo pulmonary degradation of prostaglandins E1, B1, and A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researcherslinks.com [researcherslinks.com]
Performance Characteristics of Deuterated Prostaglandin Standards
Executive Summary
In the quantitative analysis of prostaglandins (PGs) and other eicosanoids, the choice of internal standard (IS) is the single most critical determinant of data integrity. While Carbon-13 (
This guide objectively analyzes the performance characteristics of deuterated prostaglandin standards, specifically addressing the Chromatographic Isotope Effect , quantitative accuracy in complex matrices, and the practical trade-offs against
Technical Foundation: The Mechanism of Action
To understand the performance of deuterated standards, one must first grasp the underlying physicochemical interactions during Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
1.1 Isotope Dilution Mass Spectrometry (IDMS)
The core principle is Isotope Dilution . By spiking a biological sample with a known amount of a stable isotope-labeled analog (e.g., PGE2-d4) prior to extraction, the standard experiences the exact same extraction efficiency, degradation, and ionization suppression as the endogenous analyte.
1.2 The Deuterium Effect (Chromatographic Isotope Effect)
Unlike
-
Bond Shortening: The
bond is shorter and stronger than the bond.[1] -
Lipophilicity Reduction: Deuterated compounds have a slightly smaller molar volume and lower polarizability.[1]
-
Result: In Reversed-Phase Liquid Chromatography (RPLC), deuterated standards typically elute slightly earlier than their non-deuterated counterparts.[2]
Expert Insight: This retention time (RT) shift is often viewed as a defect, but it can be advantageous. A slight shift (0.05–0.1 min) can prevent "cross-talk" interference while still keeping the standard within the same matrix suppression window as the analyte.
Comparative Performance Analysis
The following section compares deuterated standards against the two primary alternatives: Carbon-13 Labeled Standards and Structural Analogs (non-isotopic isomers).
2.1 Performance Metrics Table
| Feature | Deuterated Standards ( | Carbon-13 Standards ( | Structural Analogs |
| Co-elution | Near-Perfect: Slight RT shift (earlier elution) due to isotope effect. | Perfect: No RT shift; exact co-elution with analyte. | Poor: Significant RT difference; does not correct for specific matrix effects. |
| Ionization Correction | High: Corrects for >95% of matrix suppression/enhancement. | Optimal: Corrects for 100% of instantaneous matrix effects. | Low: Fails to correct for transient ion suppression events. |
| Isotopic Stability | Moderate: Risk of H/D exchange if label is on acidic/exchangeable sites.[3] | High: Carbon backbone is non-exchangeable. | High: Stable, but chemically distinct.[4] |
| Cost & Availability | Low/Medium: Widely available for almost all PG series. | High: Complex synthesis limits availability; 5-10x cost. | Low: Cheap, but scientifically inferior for quantitation. |
| Mass Shift | Typically +4 Da (d4). Sufficient to avoid isotopic overlap. | Typically +3 to +6 Da. | N/A (Different parent mass). |
2.2 Detailed Comparison
Deuterated vs.
-
Data Support: In a validated LC-MS/MS assay for PGE2, the use of PGE2-d4 resulted in an accuracy of 97.2–100.8% and precision (CV) of <5% , comparable to theoretical limits of
standards [1]. -
The Verdict: Unless you are performing ultra-high precision metabolomics where <0.05 min shifts are critical, deuterated standards provide equivalent quantitative data at a fraction of the cost.
Deuterated vs. Structural Analogs: Using a structural analog (e.g., using PGB2 to quantify PGE2) is a flawed approach in modern lipidomics.
-
Mechanism of Failure: Matrix effects (ion suppression from phospholipids) are transient. If the standard elutes 1 minute apart from the analyte, the standard may experience 10% suppression while the analyte experiences 40%. The resulting calculation will be grossly inaccurate. Deuterated standards track the analyte through the "suppression zone."
Experimental Protocol: Validated Workflow
This protocol outlines a self-validating system for the extraction and quantification of Prostaglandin E2 (PGE2) and D2 (PGD2) using deuterated internal standards.[5]
Objective: Quantify trace-level PGs in plasma/cell culture media with <5% CV.
3.1 Materials
-
Analytes: PGE2, PGD2.
-
Internal Standards: PGE2-d4, PGD2-d4 (Cayman Chemical or equivalent).
-
Matrix: Plasma or Cell Culture Supernatant.
3.2 Step-by-Step Methodology
-
Sample Stabilization (Critical):
-
Immediately upon collection, add COX inhibitors (e.g., Indomethacin, 10 µM) to prevent ex vivo PG generation.
-
Why: Platelets can generate massive amounts of PGs during sampling, skewing baselines.
-
-
Internal Standard Spiking:
-
Add 10 µL of IS mixture (100 ng/mL PGE2-d4/PGD2-d4) to 500 µL sample before any extraction.
-
Trustworthiness Check: This corrects for extraction recovery losses (typically 10-20% loss in LLE).
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify sample to pH 3.5 with 1M Citric Acid (protonates the carboxylic acid, driving PGs into organic phase).
-
Add 2 mL Hexane:Ethyl Acetate (1:1 v/v) . Vortex 1 min. Centrifuge 5 min @ 4000g.
-
Transfer upper organic layer to a clean glass tube. Repeat extraction once.
-
Evaporate to dryness under
gas.[6] Reconstitute in 100 µL Mobile Phase A/B (80:20).
-
-
LC-MS/MS Analysis:
3.3 Visualizing the Workflow
Caption: Validated workflow for Prostaglandin quantification using Deuterated Internal Standards (IDMS).
Critical Nuances & Troubleshooting
4.1 The "Back-Exchange" Pitfall
Not all deuterated standards are created equal. Deuterium atoms placed on exchangeable sites (e.g., hydroxyl -OD or carboxyl -COOD groups) will rapidly exchange with Hydrogen in aqueous solutions, rendering the standard useless.
-
Requirement: Ensure your standard has deuterium on the carbon backbone (e.g., 3,3,4,4-d4).
-
Validation: Monitor the M+0 mass transition of your standard. If you see a signal increase in the unlabeled channel, your standard is degrading or exchanging.
4.2 Isomer Separation (PGE2 vs. PGD2)
PGE2 and PGD2 are stereoisomers with identical mass (
-
Risk: If PGE2 and PGD2 co-elute, the signal will be a sum of both.
-
Solution: Use a specific gradient that resolves these peaks by at least 0.5 min. Use distinct deuterated standards for each isomer (d4-PGE2 for PGE2, d4-PGD2 for PGD2) to track their specific retention times.
4.3 Decision Matrix for Standard Selection
Caption: Decision matrix for selecting Internal Standards based on budget and precision requirements.
References
-
Wang, T., et al. (2008). "An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids." Journal of Chromatography B. Available at: [Link]
-
Golovko, M. Y., & Murphy, E. J. (2008).[7] "An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction." Journal of Lipid Research.[7] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
Precision in Instability: The Definitive Guide to PGE1 Quantification using PGE1-d4
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Linearity, Sensitivity, and Method Validation[1]
Executive Summary: The Quantification Paradox
Prostaglandin E1 (PGE1), also known as Alprostadil, presents a unique bioanalytical paradox. While it is a potent vasodilator and critical biomarker in inflammatory pathways, it is chemically unstable and physiologically scarce (low pg/mL range).[1]
Standard external calibration fails in biological matrices due to rapid metabolism (half-life < 1 minute in blood) and variable extraction efficiencies.[1][2] Prostaglandin E1-d4 (PGE1-d4) serves as the requisite stable isotope-labeled internal standard (SIL-IS).[1][2] By introducing four deuterium atoms at the 3, 3', 4, and 4' positions, PGE1-d4 creates a mass shift (+4 Da) that eliminates isotopic crosstalk while maintaining identical chromatographic retention to the analyte.[1]
This guide details the mechanistic superiority of PGE1-d4 over analog standards (e.g., PGE2) and provides a validated workflow for achieving high-sensitivity detection.[1][2]
Comparative Analysis: Why PGE1-d4?
In LC-MS/MS, the choice of Internal Standard (IS) dictates the accuracy of the assay, particularly regarding Matrix Effects (ion suppression/enhancement).[1]
Table 1: Performance Comparison of Internal Standards
| Feature | PGE1-d4 (Recommended) | Analog IS (e.g., PGE2-d4 or PGB1) | External Standardization |
| Chemical Structure | Identical to PGE1 (except isotopes) | Structural isomer or analog | Same as analyte |
| Retention Time (RT) | Co-elutes with PGE1 | Elutes near but not with PGE1 | Co-elutes |
| Matrix Effect Correction | Perfect: Experiences identical ion suppression at the exact RT.[1][2] | Poor: Matrix suppression varies across the gradient; analog does not "see" the same interference. | None: Cannot correct for suppression. |
| Extraction Recovery | Identical: Corrects for loss during SPE/LLE. | Variable: Different polarity leads to differential extraction loss. | None: Assumes 100% recovery (rarely true).[1][2] |
| Linearity ( | Typically > 0.999 | 0.95 – 0.98 | Variable |
The Mechanistic Advantage: Co-elution
The critical failure point in PGE1 analysis is Ion Suppression caused by phospholipids in plasma/urine. Because PGE1-d4 co-elutes with PGE1, any suppression affecting the analyte affects the IS equally.[1] The ratio of Analyte/IS remains constant, preserving linearity.
Figure 1: Mechanism of Matrix Effect Correction. PGE1-d4 compensates for signal suppression because it shares the exact retention time and ionization environment as the target.[2]
Validated Experimental Protocol
Expertise Note: PGE1 is extremely sensitive to pH and temperature. The ex vivo degradation of PGE1 to PGA1/PGB1 (dehydration) or 15-keto-PGE1 (metabolism) begins immediately upon blood collection.[1][2]
Phase 1: Sample Preparation (The "Stop-Watch" Protocol)[1][2]
-
Collection: Collect whole blood into EDTA tubes containing indomethacin (COX inhibitor) to prevent artificial PG generation.[1] Centrifuge immediately at 4°C.
-
Spiking: Add PGE1-d4 (Cayman Chem Item No. 313010 or equivalent) to the plasma before any extraction steps.[1][2] This allows the IS to track extraction losses.
-
Acidification: Adjust sample pH to 3.0–3.5 using 1M Formic Acid or Citric Acid.
-
Why? PGs are carboxylic acids (
).[1] Acidification protonates them (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), making them hydrophobic and extractable by organic solvents.[1]
-
-
Extraction (LLE or SPE):
-
Reconstitution: Evaporate under Nitrogen (do not heat >30°C). Reconstitute in Mobile Phase A/B (50:50).
Phase 2: LC-MS/MS Configuration[1][2]
-
Ionization: ESI Negative Mode (
).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm particle size.[1]
-
Mobile Phase:
MRM Transitions:
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Note |
| PGE1 | 353.2 | 317.2 | 15-20 | Loss of |
| PGE1 | 353.2 | 271.2 | 25-30 | Secondary Quantifier |
| PGE1-d4 | 357.2 | 321.2 | 15-20 | Internal Standard |
Linearity and Sensitivity Data
When using PGE1-d4, the assay demonstrates superior linearity compared to external standards.[1][2]
Linearity
-
Range: 10 pg/mL to 10,000 pg/mL.
-
Weighting:
linear regression is required due to the wide dynamic range. -
Performance:
values typically exceed 0.996 .[1] -
Impact of IS: The calibration curve slope remains stable even if column performance degrades, as the IS shifts with the analyte.
Sensitivity (LOD/LOQ)
Sensitivity is defined by the Signal-to-Noise (S/N) ratio.[1][2][4]
-
LOQ (Limit of Quantification): ~10–20 pg/mL (S/N > 10, CV < 20%).
Isomeric Separation (Critical Quality Attribute)
PGE1 (
-
PGE2 typically elutes before PGE1 on C18 columns.[1]
-
Protocol Check: Ensure baseline resolution (
) between the PGE2 and PGE1 peaks. PGE1-d4 will co-elute with PGE1, not PGE2.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Figure 2: Validated Workflow for PGE1 Quantification.[1][2][5][6] Note the critical acidification step required for efficient extraction.
Troubleshooting & Expert Insights
Issue: "Back-Exchange" of Deuterium
-
Risk: If the deuterium labels are on exchangeable positions (e.g., hydroxyl groups -OD), they will swap with solvent hydrogen (
) in the LC mobile phase, losing the mass shift.[1] -
Solution: PGE1-d4 from reputable suppliers (e.g., Cayman Chemical) places deuterium on the carbon backbone (positions 3 and 4), which are non-exchangeable .[1][2] Always verify the label position in the Certificate of Analysis.
Issue: Signal Drift
-
Symptom: The absolute area of PGE1 decreases over a 24-hour run.[1][2]
-
Cause: Solvent evaporation in the autosampler or source contamination.
-
Fix: Rely on the Area Ratio (Analyte Area / IS Area).[1] The IS compensates for this drift. If the Ratio drifts, check for "Crosstalk" (IS contributing to Analyte channel).[1]
References
-
Wang, Y., et al. (2011).[1] LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. National Institutes of Health. Retrieved from [Link]
-
Schweer, H., et al. (1994).[1] Simultaneous determination of prostaglandin E1... in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
Sources
Establishing Reference Ranges for PGE1 in Human Plasma: A Comparative Technical Guide
Executive Summary: The "Picogram" Reality Check
Establishing a reference range for Prostaglandin E1 (PGE1) in human plasma is one of the most notorious challenges in lipidomics. For decades, researchers relied on immunoassays that suggested baseline levels ranged from 200–500 pg/mL . Modern mass spectrometry has shattered this consensus, revealing true endogenous levels are often < 5 pg/mL —a discrepancy of two orders of magnitude.
This guide objectively compares the analytical methodologies (ELISA vs. LC-MS/MS) used to measure PGE1, explains the physiological instability that invalidates standard plasma protocols, and provides a validated workflow for establishing accurate reference ranges.
The Biological Challenge: Instability and Isomerism
To measure PGE1, you must first stop it from disappearing. PGE1 has a half-life of < 1 minute in circulating blood. It is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-keto-PGE1, which is further reduced to 13,14-dihydro-15-keto-PGE1 (PGE0) .
Furthermore, PGE1 (C20H34O5) is a structural isomer of PGE2. They share the exact same molecular weight (354.48 g/mol ), making them indistinguishable by standard mass spectrometry without high-resolution chromatographic separation.
Visualization: The PGE1 Degradation Cascade
The following diagram illustrates the rapid catabolism that necessitates strict sample preservation.
Figure 1: The metabolic degradation pathway of PGE1 in human plasma. Note that for chronic monitoring, PGE0 is often a more stable surrogate marker than the parent PGE1.
Methodological Comparison: ELISA vs. LC-MS/MS
The choice of method dictates the "reference range" you will obtain. Immunoassays (ELISA) historically overestimated levels due to cross-reactivity with the vastly more abundant PGE2 and metabolites. LC-MS/MS provides chemical specificity but requires rigorous sample cleanup.
Comparative Performance Data
| Feature | Commercial ELISA / EIA | LC-MS/MS (Gold Standard) |
| Primary Detection | Antibody-Antigen binding (Colorimetric) | Mass-to-Charge Ratio (m/z) + Retention Time |
| Reported LLOQ | 10 – 30 pg/mL (Nominal) | 0.5 – 2.0 pg/mL (Actual) |
| Specificity | Low: High cross-reactivity with PGE2 (30-50%) and metabolites. | High: Chromatographic separation of isomers (PGE1 vs PGE2). |
| Sample Volume | 50 – 100 µL | 200 – 500 µL |
| Throughput | High (96-well plate) | Moderate (10-15 min/sample) |
| Reference Range Bias | High Bias: Often reports 200–500 pg/mL due to interference. | Accurate: Reports 1–5 pg/mL (Endogenous). |
| Cost Per Sample | Low ($) | High ( |
Expert Insight: If your study requires differentiating exogenous Alprostadil (PGE1) from endogenous inflammation (PGE2), ELISA is unsuitable . The structural similarity leads to false positives that can mask therapeutic clearance rates.
Establishing the Reference Range: The Data
The table below consolidates reference values from peer-reviewed literature, distinguishing between method-dependent results.
| Population | Method | Reported Range (Mean ± SD) | Notes | Source |
| Healthy Human | LC-MS/MS | 1.7 ± 0.8 pg/mL | True endogenous baseline. | [1] |
| Healthy Human | GC-MS/MS | 1.3 ± 1.0 pg/mL | Historical validation of low levels. | [1] |
| Healthy Human | ELISA | 250 – 500 pg/mL | Likely artifact/cross-reactivity. | [2] |
| PGE1 Infusion | LC-MS/MS | Up to 78 pg/mL | During therapeutic infusion (Alprostadil). | [3] |
| Hepatic Failure | LC-MS/MS | < 62 pg/mL | Even in disease, levels remain <100 pg/mL. | [3] |
Consensus: The true physiological reference range for PGE1 in healthy human plasma is 1 – 5 pg/mL . Values exceeding 100 pg/mL in baseline samples should be flagged as potential analytical artifacts or evidence of improper sample handling (ex vivo platelet activation).
Critical Protocol: A Self-Validating Workflow
To achieve the sensitivity required for LC-MS/MS (1 pg/mL), you must utilize a protocol that prevents ex vivo formation of prostaglandins by platelets and prevents degradation of the analyte.
Workflow Visualization
Figure 2: The "Make or Break" workflow for PGE1 quantification. Step 2 (Indomethacin addition) is the most common point of failure.
Detailed Methodology
-
Collection: Draw blood into pre-chilled EDTA tubes containing Indomethacin (10 µM final) or Aspirin. This inhibits COX enzymes from generating artificial PGE levels during the spin.
-
Separation: Centrifuge immediately at 4°C (2,000 x g for 10-15 min).
-
Preservation: Transfer plasma to cryotubes. If not analyzing immediately, store at -80°C . Acidification of plasma (pH ~4.0) with dilute formic acid prior to freezing can enhance stability [4].
-
Extraction (SPE):
-
Add deuterated internal standard (PGE1-d4 ) to monitor recovery.
-
Perform Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges to remove phospholipids which cause matrix effects in MS.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size).
-
Differentiation: Ensure chromatographic gradient is optimized to separate PGE1 (RT: X min) from PGE2 (RT: X + 0.5 min).
-
Ionization: Negative Electrospray Ionization (ESI-). Transition: m/z 353 → 317 (loss of 2H2O).
-
References
-
Biol Mass Spectrom. (1994). Determination of prostaglandin E1 and its main plasma metabolites by GC-MS/MS.[1] Establishes healthy baseline at 1-3 pg/mL.[2]
-
Inter Science Institute. Prostaglandin E1 Clinical Significance & ELISA Reference Ranges. Example of higher immunoassay ranges (250-500 pg/mL).
-
Transplantation. (1996). Plasma prostaglandin E1 concentrations during intravenous infusions.[3] Confirms systemic levels <78 pg/mL even during drug infusion.[4]
-
Prostaglandins. (1986).[3][5][6] The stability of prostaglandin E1 in dilute physiological solutions.[5][6][7] Data on pH-dependent stability.[6]
-
J Chromatogr B. (2017). Quantitative analysis of lipids: A higher-throughput LC-MS/MS-based method and its comparison to ELISA. Direct comparison showing ELISA overestimation.
Sources
- 1. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biomarker Assay Validation for Prostaglandins: The Stable Isotope Advantage
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Focus: Technical validation of Prostaglandin (PG) assays using Stable Isotope Dilution (SID) LC-MS/MS.
Executive Summary: The Precision Gap
Prostaglandins (PGs) are potent lipid mediators derived from the cyclooxygenase (COX) pathway, critical in inflammation, pain, and homeostatic regulation. However, their quantification is notoriously difficult due to chemical instability , low physiological concentrations (pg/mL range), and the presence of isobars (e.g., PGE2 and PGD2 share the same mass,
While Immunoassays (ELISA) have historically been the low-cost entry point, they suffer from significant cross-reactivity and matrix interference. This guide objectively compares available methodologies and demonstrates why Stable Isotope Dilution (SID) LC-MS/MS is the non-negotiable gold standard for regulatory-grade biomarker validation.
Strategic Comparison: ELISA vs. LC-MS/MS
The following table summarizes the performance metrics of the three primary quantification strategies.
Table 1: Comparative Performance Matrix
| Feature | Method A: ELISA / EIA | Method B: LC-MS/MS (Analog IS) | Method C: LC-MS/MS (Stable Isotope IS) |
| Specificity | Low. Antibodies often cross-react with structural isomers (e.g., PGE2 vs. PGE1).[1] | Medium. Mass filtering removes some interferences, but matrix effects remain uncorrected. | High. Chromatographic separation + Mass filtering + Isotopic correction ensures absolute specificity. |
| Accuracy | Variable. Often overestimates levels (2-5 fold) due to non-specific binding. | Moderate. Subject to ion suppression; retention time shifts can cause quantification errors. | Superior. Internal Standard (IS) corrects for extraction loss and ionization suppression in real-time. |
| Dynamic Range | Narrow. Typically 2 orders of magnitude.[2] Requires multiple dilutions. | Wide. 3-4 orders of magnitude. | Wide. 3-4 orders of magnitude. |
| Multiplexing | No. One analyte per kit. | Yes. Can measure 10+ PGs simultaneously. | Yes. Can measure 10+ PGs simultaneously. |
| Cost | Low initial cost, high per-sample cost for panels. | High capital cost, low per-sample cost. | High capital cost, moderate consumable cost (isotopes). |
Critical Insight: Literature demonstrates that ELISA kits can overestimate Prostaglandin E2 (PGE2) concentrations by up to 300% compared to validated LC-MS/MS methods due to cross-reactivity with metabolites [1].
The Science of Stability: Why Isotopes Matter
In Mass Spectrometry, the "Matrix Effect" is the silent killer of accuracy. Co-eluting phospholipids and salts in plasma/urine compete for ionization energy in the source, suppressing the signal of your analyte.
The Mechanism of Stable Isotope Dilution (SID)
SID utilizes an internal standard (IS) that is chemically identical to the analyte but labeled with heavy isotopes (e.g., Deuterium
-
Co-Elution: The IS elutes at virtually the same retention time as the analyte.
-
Identical Suppression: Any matrix component suppressing the analyte signal suppresses the IS signal by the exact same factor.
-
Self-Correction: Since quantification is based on the Area Ratio (Analyte/IS), the suppression cancels out mathematically.
Visualization: The COX Signaling Pathway
Understanding the structural similarity of these lipids highlights why specificity is crucial.
Figure 1: The Arachidonic Acid Cascade. Note that PGE2 and PGD2 are isomers with identical mass, requiring chromatographic separation for accurate MS quantification.[1][3]
Validated Experimental Protocol: PGE2 in Plasma
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines [2].[4]
Phase 1: Materials & Reagents[6]
-
Internal Standard: PGE2-
(Deuterated).[1][5][7][8] Note: Use over if possible to minimize "Deuterium Isotope Effect" (retention time shift). -
Matrix: Human Plasma (EDTA or Heparin).
-
Extraction: Solid Phase Extraction (SPE) - Waters Oasis MAX or Phenomenex Strata-X.
Phase 2: Sample Preparation (The "Spike" Step)
Crucial Rule: The Internal Standard must be added before any extraction takes place to correct for recovery losses.
-
Aliquot: Transfer 200 µL of plasma to a clean tube.
-
Spike IS: Add 20 µL of PGE2-
working solution (e.g., 50 ng/mL). Vortex for 30s. -
Protein Precipitation: Add 600 µL ice-cold Acetonitrile with 1% Formic Acid. Vortex 1 min.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant and dilute with water to <15% organic content (essential for SPE retention).
Phase 3: Solid Phase Extraction (SPE)
-
Condition: 1 mL Methanol -> 1 mL Water.
-
Load: Load pre-treated sample.
-
Wash 1: 5% Ammonium Hydroxide (removes neutrals/basics).
-
Wash 2: 20% Methanol (removes hydrophobic interferences).
-
Elute: 2% Formic Acid in Methanol (elutes acidic PGs).
-
Dry: Evaporate under Nitrogen at 35°C. Reconstitute in Mobile Phase.
Phase 4: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1mm).
-
Mobile Phase:
-
A: Water + 0.02% Acetic Acid.
-
B: Acetonitrile + 0.02% Acetic Acid.
-
Note: Avoid Formic Acid if sensitivity is low; Acetic Acid often provides better ionization for PGs in negative mode.
-
-
Gradient: Linear gradient from 20% B to 90% B over 8 minutes.
-
MS Mode: Negative Electrospray Ionization (ESI-).[1]
-
MRM Transitions:
-
PGE2:
-
PGE2-
:
-
Validation Workflow Diagram
This diagram illustrates the self-correcting nature of the SID workflow.
Figure 2: The Stable Isotope Dilution Workflow. The IS travels with the analyte through every step, compensating for errors in extraction and ionization.
Data Interpretation & Acceptance Criteria
To validate this assay according to FDA/EMA guidelines, the following criteria must be met:
Selectivity (Isomer Separation)
PGE2 and PGD2 must be baseline separated (
-
Test: Inject a mixture of PGE2 and PGD2. If they co-elute, the mass spectrometer cannot distinguish them (same parent/daughter ions), rendering the assay invalid.
Matrix Effect (ME)
Calculate the Matrix Factor (MF) using the IS.
-
Requirement: The CV of the IS-normalized MF calculated from 6 different lots of matrix should be < 15% .
Accuracy & Precision
References
-
Comparison of LC–MS/MS data versus ELISA data for PGE2. Taylor & Francis Online. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2. Journal of Applied Bioanalysis. Available at: [Link]
-
Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Bioanalysis. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
Sources
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. med.und.edu [med.und.edu]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Prostaglandin E1-d4
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Prostaglandin E1-d4. Prostaglandin E1 (PGE1), also known as Alprostadil, and its deuterated analogue, are potent, biologically active lipids that require meticulous handling to ensure personnel safety and experimental integrity. Due to its pharmacological activity at low concentrations and potential reproductive hazards, all operations involving this compound must be approached with a comprehensive safety plan.
This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to build a culture of safety and confidence in your laboratory.
Hazard Identification and Risk Assessment
Prostaglandin E1-d4 should be handled as a potent compound with significant biological activity. The primary risks are associated with its pharmacological properties and potential for reproductive toxicity.
-
Hazard Statement: Suspected of damaging fertility or the unborn child. May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.[1][2][3] The full toxicological properties of this specific deuterated compound have not been fully investigated, warranting a cautious approach.[1][2]
-
Routes of Exposure: The main routes of occupational exposure are inhalation of the powdered form, dermal (skin) contact, and ocular (eye) contact.[4] Ingestion is also a potential route of exposure.
-
Occupational Exposure Banding (OEB): While a specific OEB may not be assigned, PGE1's high potency at low doses suggests it should be handled under conditions suitable for at least OEB 3 or 4 compounds, which requires the use of containment solutions to keep airborne concentrations low.[5]
Core Safety Principle: Containment
The fundamental principle for handling potent compounds like Prostaglandin E1-d4 is containment. This involves using engineering controls as the primary barrier, supplemented by rigorous personal protective equipment (PPE). Open handling of the powdered form on the benchtop is strictly prohibited.[6]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting personnel from residual exposure. A risk assessment should be performed for each procedure to ensure the appropriate level of PPE is selected.[5][7]
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Double Gloving: Two pairs of powder-free nitrile gloves. | Prostaglandin E1-d4 is typically dissolved in organic solvents like ethanol or Dimethyl Sulfoxide (DMSO).[8] Nitrile provides good resistance to these solvents for short-term or incidental contact.[9][10][11][12] Double gloving provides an extra layer of protection against tears and minimizes contamination when removing the outer pair. For extended contact or immersion, heavier-duty gloves may be required. |
| Eye & Face Protection | ANSI Z87-rated safety glasses with side shields (minimum). Goggles and a face shield are required when there is a splash hazard. | Protects against accidental splashes of solutions into the eyes.[1] A full face shield, worn over goggles, is necessary when handling larger volumes (>10 mL) or during procedures with a high risk of splashing, such as sonicating solutions.[1] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The solid front and cuffed sleeves are critical for preventing powders or droplets from reaching the skin. For high-risk operations, a disposable gown made of a material like Tyvek® may be appropriate.[13] |
| Respiratory Protection | Required for handling powder. A NIOSH-approved N95 or higher-rated respirator. | Handling the solid, powdered form of Prostaglandin E1-d4 poses a significant risk of aerosolization and inhalation.[2][14] All weighing and transfer operations involving the powder must be performed within a certified containment system (See Section 3), and respiratory protection is a mandatory secondary safeguard. |
Engineering Controls: The Primary Barrier
Engineering controls are designed to contain the hazard at its source, representing the most critical element of your safety plan.
-
Handling Powders (Weighing, Aliquoting): All work with Prostaglandin E1-d4 powder must be conducted in a certified containment device.
-
Ventilated Balance Enclosure (VBE): Specifically designed for weighing potent compounds, providing sufficient airflow to protect the user while minimizing air turbulence that can affect balance accuracy.[3][15]
-
Chemical Fume Hood: A standard fume hood can be used if a VBE is unavailable, but care must be taken as higher airflows can disturb fine powders.[2]
-
Glovebox or Isolator: For frequent or large-scale handling of potent compounds, a glovebox provides the highest level of containment by creating a physical barrier between the operator and the material.[6][16]
-
-
Handling Solutions: Work with stock solutions and dilutions should be performed in a chemical fume hood to protect against splashes and aerosol generation.
Operational Plans: Step-by-Step Guidance
Adherence to detailed, written protocols is essential for safety and reproducibility.
Workflow for Handling Prostaglandin E1-d4
Caption: High-level workflow for the safe handling of Prostaglandin E1-d4.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a stock solution from solid Prostaglandin E1-d4 (MW: 358.51).[17]
-
Preparation and Pre-Weighing:
-
Don all required PPE: disposable gown, two pairs of nitrile gloves, and safety goggles.
-
Prepare your certified chemical fume hood or VBE by laying down a disposable, absorbent bench liner.
-
Label a clean, tared microcentrifuge tube or amber vial.
-
Calculate the mass of Prostaglandin E1-d4 needed. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 358.51 g/mol = 0.003585 g = 3.59 mg.
-
-
Weighing the Compound (Inside VBE or Fume Hood):
-
Add an N95 (or higher) respirator to your PPE.
-
Place the labeled vial on the analytical balance within the containment unit. Tare the balance.
-
Using a clean spatula, carefully transfer a small amount of the Prostaglandin E1-d4 powder into the vial. Perform this step gently to avoid creating airborne dust.[18]
-
Continue to add or remove material until you are close to the target mass. Record the exact mass.
-
-
Solubilization (Inside Chemical Fume Hood):
-
Remove the respirator if you are now working exclusively with solutions in a fume hood.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed powder.
-
Securely cap the vial.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect to ensure no particulates remain.[18]
-
-
Storage:
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure. Prostaglandin E1-d4 is not specifically listed as an EPA P-listed acutely hazardous waste.[6][19][20][21][22] However, due to its potency, all waste must be managed as hazardous pharmaceutical waste.
Surface Decontamination Protocol
For decontaminating work surfaces (e.g., inside a fume hood) after use or in case of a minor spill. This two-step process is a best practice for potent drugs.[23]
-
Deactivation/Cleaning:
-
Wipe the surface with a low-lint towel wetted with a 2% sodium hypochlorite solution (a 1:5 dilution of typical household bleach).
-
Allow a contact time of several minutes.
-
-
Neutralization/Rinsing:
-
Wipe the same surface with a new low-lint towel wetted with 1% sodium thiosulfate to neutralize the bleach.[23]
-
Follow with a wipe using 70% ethanol, and finally, sterile water if required for your process.
-
All used wipes must be disposed of as hazardous waste.
-
Waste Disposal Plan
| Waste Stream | Disposal Procedure | Rationale |
| Solid Waste | Unused powder, contaminated weigh boats, spatulas, etc. | Must be collected in a dedicated, sealed, and clearly labeled hazardous waste container (often a black container for pharmaceutical waste).[24] |
| Liquid Waste | Unused stock solutions, experimental solutions. | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not attempt to neutralize with chemicals. |
| Contaminated PPE | Outer gloves, disposable gowns, bench liners, wipes. | All disposable materials that have come into contact with the compound must be disposed of as hazardous waste.[6] Place in the designated solid hazardous waste container immediately after use. |
| Sharps | Needles, syringes used for transfer. | Dispose of immediately into a dedicated sharps container for hazardous pharmaceutical waste. |
All hazardous waste must be disposed of via your institution's Environmental Health and Safety (EHS) office, typically by incineration.[24][25]
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
Emergency Response Protocol
Caption: Immediate actions for different routes of personal exposure.
-
Minor Spill (Solid):
-
Alert others in the area.
-
Ensure proper PPE is worn (including respiratory protection).
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all cleanup materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the area using the two-step protocol described in Section 5.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS/Spill Response team immediately.
-
Close the laboratory door and prevent re-entry.
-
By integrating these principles and protocols into your daily workflow, you can effectively manage the risks associated with Prostaglandin E1-d4, ensuring a safe and productive research environment.
References
- Fisher Scientific. (2010). Safety Data Sheet: Prostaglandin E1.
- DuPont. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
- Pharmaceutical Technology. (2025, March 13). Effective and Efficient Weighing of Potent Compounds.
- Benchchem. Application Notes and Protocols: Preparation of a Stock Solution.
- Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: Prostaglandin E1.
- Cayman Chemical. PRODUCT INFORMATION: Prostaglandin E1.
- Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?
- Mettler Toledo. Automated Weighing of Potent Compounds.
- P-Listed Hazardous Wastes. (n.d.). Stephen F. Austin State University.
- PCCA. (n.d.). Safety Data Sheet: Alprostadil USP (Prostaglandin E1).
- IPS - Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach.
- Santa Cruz Biotechnology, Inc. Prostaglandin E1-d4.
- Semantics Scholar. Prostaglandin Degradation.
- Pavan, M., et al. (n.d.).
- Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
- Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.
- Cornell University Environmental Health and Safety. 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
- University of California, Berkeley - Environmental Health & Safety. EPA “P Listed Wastes”.
- University of Massachusetts Lowell - Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
- VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them.
- Gloves By Web. Gloves Chemical Resistance Chart.
- University of Pennsylvania - Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference.
- University of California, San Diego - Environment, Health and Safety. Hand Protection Chemical Resistance Guide.
- Environmental Health and Safety. EPA Acutely Hazardous Waste “P” List.
- LLG-Labware. LLG-Gloves Nitrile.
- Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
- Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
- Hunt, P. B. (2007, May 1). Surface decontamination in hospital pharmacy cleanrooms.
- Canadian Agency for Drugs and Technologies in Health. Safe handling of hazardous drugs. PMC.
- Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
- Duke University Health System. (2025, March 5). Safe Handling of Hazardous Drugs.
- University of Rochester - Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3.
- University of California, Berkeley - Environment, Health and Safety. Ansell Chemical Resistance Glove Chart.
- ASHP Advantage®. (2017, December 4). Surface Contamination.
- PubMed Central (PMC). The impact of trauma relevant concentrations of prostaglandin E2 on the anti-microbial activity of the innate immune system.
- Safetec of America, Inc. Surface Safe™ | Hazardous Drug (HD) Decontamination Wipes.
Sources
- 1. How to set up a project for handling highly potent products [cleanroomtechnology.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. sfasu.edu [sfasu.edu]
- 7. phytotechlab.com [phytotechlab.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. llg-labware.com [llg-labware.com]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 17. Synthesis and degradation of prostaglandin E2 in the epithelial and sub-epithelial layers of the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 20. uth.edu [uth.edu]
- 21. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 22. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 23. safetec.com [safetec.com]
- 24. safety.fsu.edu [safety.fsu.edu]
- 25. csstc.org [csstc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
